3,3-Dimethyl-5-nitroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-5-nitro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSOWVJQJFESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573157 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100511-00-0 | |
| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3,3-Dimethyl-5-nitroindolin-2-one from 3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis of 3,3-Dimethyl-5-nitroindolin-2-one, a key intermediate in various pharmaceutical syntheses. The synthesis involves the regioselective nitration of 3,3-dimethylindolin-2-one. This guide presents a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow, intended for use by researchers and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex heterocyclic compounds with potential biological activity. The introduction of a nitro group at the C5 position of the indolinone core is a critical transformation that allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. This guide focuses on a well-established and efficient method for this nitration reaction.
Reaction Scheme
The synthesis of this compound is achieved through the electrophilic nitration of 3,3-dimethylindolin-2-one using a mixture of fuming nitric acid and sulfuric acid. The reaction proceeds as follows:
Scheme 1: Nitration of 3,3-dimethylindolin-2-one
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[1]
Materials:
-
3,3-dimethylindolin-2-one (100 g, 0.62 mol)
-
Fuming nitric acid (22 ml)
-
80% Sulphuric acid (700 ml)
-
Ice
-
Water
-
Ethyl acetate
-
Heptane
Equipment:
-
Large reaction vessel
-
Dropping funnel
-
Stirring apparatus
-
Cooling bath (ice bath)
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Drying oven
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, a solution of 22 ml of fuming nitric acid in 200 ml of 80% sulphuric acid is carefully prepared. This should be done with cooling.
-
Dissolution of Starting Material: A solution of 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulphuric acid is prepared in a large reaction vessel.
-
Nitration Reaction: The solution of 3,3-dimethylindolin-2-one is cooled in an ice bath. The prepared nitrating mixture is then added dropwise to the cooled solution with continuous stirring. The temperature should be carefully monitored and maintained during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
Work-up: The reaction mixture is then poured onto a sufficient amount of ice to quench the reaction.
-
Isolation of the Product: The resulting precipitate is collected by suction filtration.
-
Washing: The collected solid is washed thoroughly with water to remove any residual acid.
-
Drying: The product is then dried.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3,3-dimethylindolin-2-one | [1] |
| Molar Mass of Starting Material | 161.20 g/mol | |
| Amount of Starting Material | 100 g (0.62 mol) | [1] |
| Product | This compound | [1] |
| Molar Mass of Product | 206.20 g/mol | |
| Theoretical Yield | 127.9 g | |
| Actual Yield | 100 g | [1] |
| Percentage Yield | 78% | [1] |
| Melting Point (recrystallized) | 192°-196° C | [1] |
| Recrystallization Solvent | Ethyl acetate/Heptane | [1] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
This reaction involves the use of strong and corrosive acids (fuming nitric acid and sulfuric acid). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The reaction should be carried out in a well-ventilated fume hood.
-
The addition of the nitrating mixture is exothermic and requires careful temperature control to avoid runaway reactions.
-
Handle fuming nitric acid with extreme caution as it is highly corrosive and a strong oxidizing agent.
Conclusion
The synthesis of this compound via electrophilic nitration of 3,3-dimethylindolin-2-one is a robust and high-yielding procedure.[1] The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and professionals to successfully perform this synthesis in a laboratory setting. The resulting product is a key intermediate for the development of novel pharmaceutical compounds.
References
An In-depth Technical Guide on the Chemical Properties of 3,3-Dimethyl-5-nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,3-Dimethyl-5-nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active 5-nitroindole derivatives, this molecule represents a potential scaffold for further investigation. This document summarizes its synthesis, known physical properties, and contextual biological significance based on related compounds.
Core Chemical Properties
This compound is a substituted indolinone, a class of compounds prevalent in many pharmacologically active molecules. The presence of the nitro group at the 5-position significantly influences its electronic properties, making it a subject of interest for various chemical and biological applications.
Data Presentation: Physicochemical Properties
While extensive experimental data for this specific molecule is limited in publicly available literature, the following table summarizes its core identifiers and known properties.
| Property | Value | Source |
| IUPAC Name | 3,3-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | 100511-00-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |
| Molecular Weight | 206.20 g/mol | Calculated |
| Melting Point | 192°-196°C | [3] |
| Boiling Point | No data available | [1] |
| Purity | ≥95% (Commercially available) | [4] |
| Appearance | Solid (Expected) | - |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents. | - |
| pKa | No data available | - |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is through the nitration of its precursor, 3,3-dimethylindolin-2-one.
Experimental Protocol: Synthesis of this compound[3]
-
Materials:
-
3,3-dimethylindolin-2-one (100 g, 0.62 mol)
-
Fuming nitric acid (22 ml)
-
80% Sulphuric acid (700 ml total)
-
Ice
-
Ethyl acetate/heptane for recrystallization
-
-
Procedure:
-
A solution of 3,3-dimethylindolin-2-one (100 g) in 500 ml of 80% sulphuric acid is prepared.
-
A nitrating mixture is prepared by adding fuming nitric acid (22 ml) to 200 ml of 80% sulphuric acid.
-
The nitrating mixture is added dropwise to the solution of 3,3-dimethylindolin-2-one while cooling to maintain a controlled temperature.
-
The reaction mixture is stirred for approximately 30 minutes after the addition is complete.
-
The mixture is then poured onto ice to precipitate the product.
-
The precipitate is collected by suction filtration and washed with water.
-
The crude product is dried.
-
Purification is achieved by recrystallization from a mixture of ethyl acetate and heptane.
-
-
Yield: 100 g (78% of theoretical)
Visualization of Synthesis Workflow
References
3,3-Dimethyl-5-nitroindolin-2-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3,3-Dimethyl-5-nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental chemical properties of this compound are summarized below, providing essential information for its identification, handling, and use in experimental settings.
| Parameter | Value | Source |
| CAS Number | 100511-00-0 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.19 g/mol | Calculated |
| IUPAC Name | 3,3-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | N/A |
Synthesis Protocol
A documented method for the synthesis of this compound has been reported.[2] The protocol involves the nitration of a precursor, 3,3-dimethylindolin-2-one.
Experimental Protocol: Nitration of 3,3-dimethylindolin-2-one [2]
-
Reactants :
-
3,3-dimethylindolin-2-one (100 g, 0.62 mol)
-
Fuming nitric acid (22 ml)
-
80% Sulphuric acid (700 ml total)
-
-
Procedure :
-
A solution of 3,3-dimethylindolin-2-one is prepared in 500 ml of 80% sulphuric acid.
-
A nitrating mixture is separately prepared by adding 22 ml of fuming nitric acid to 200 ml of 80% sulphuric acid.
-
The nitrating mixture is added dropwise to the solution of 3,3-dimethylindolin-2-one while cooling the reaction vessel.
-
The reaction mixture is stirred for approximately 30 minutes after the addition is complete.
-
The reaction is quenched by pouring the mixture onto ice.
-
The resulting precipitate is collected by suction filtration.
-
The solid product is washed with water and then dried.
-
-
Yield : 100 g (78% of theoretical yield)
-
Purification : The crude product can be purified by recrystallization from ethyl acetate/heptane, with a reported melting point of 192°-196° C.[2]
Below is a workflow diagram illustrating the synthesis process.
Potential Biological Activity and Applications in Drug Development
While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, the broader families of nitroindole and indolinone derivatives have demonstrated significant pharmacological potential. These related compounds serve as valuable scaffolds in the design of novel therapeutic agents.
-
Anticancer Activity : Substituted 5-nitroindole derivatives have been investigated as binders of c-Myc G-quadruplex DNA, which can lead to the downregulation of the c-Myc oncogene.[3][4] These compounds have been shown to induce cell-cycle arrest and increase intracellular reactive oxygen species in cancer cells.[3][4] The 5-nitro group on the indole scaffold appears to be important for this activity.[3]
-
Antimicrobial and Anti-inflammatory Properties : The indolin-2-one core is a key feature in many compounds with antimicrobial and anti-inflammatory activities.[5][6] For instance, 2,3-Dimethyl-5-nitroindole has been noted for its potential in the development of anti-inflammatory and antimicrobial agents.[7]
-
Building Block for Pharmaceutical Synthesis : Compounds like 2,3-Dimethyl-5-nitroindole are considered versatile intermediates in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents due to their unique molecular structure.[7]
The structural features of this compound, specifically the presence of the nitro group and the indolinone core, suggest that it may be a valuable candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
The logical relationship for investigating the potential of this compound is outlined in the diagram below.
References
- 1. 100511-00-0|this compound|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-5-nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,3-Dimethyl-5-nitroindolin-2-one. These predictions are derived from the analysis of structurally similar nitroindoline derivatives reported in scientific literature.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.5 - 8.2 | d | 1H | Ar-H (H-4) | The strong electron-withdrawing nitro group will shift this proton significantly downfield. |
| ~8.1 - 7.9 | dd | 1H | Ar-H (H-6) | Coupled to both H-4 and H-7. |
| ~7.0 - 6.8 | d | 1H | Ar-H (H-7) | Expected to be the most upfield of the aromatic protons. |
| ~8.0 - 7.5 | br s | 1H | N-H | The chemical shift can be variable and concentration-dependent. |
| ~1.4 | s | 6H | 2 x -CH₃ | Two equivalent methyl groups at the C3 position. |
Predicted based on data for similar nitroindoline structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~180 - 175 | C=O (C-2) | Carbonyl carbon of the lactam. |
| ~150 - 145 | Ar-C (C-7a) | Quaternary carbon adjacent to the nitrogen. |
| ~145 - 140 | Ar-C (C-5) | Carbon bearing the nitro group. |
| ~130 - 125 | Ar-C (C-3a) | Quaternary carbon adjacent to C3. |
| ~125 - 120 | Ar-CH (C-6) | Aromatic methine carbon. |
| ~118 - 115 | Ar-CH (C-4) | Aromatic methine carbon. |
| ~110 - 105 | Ar-CH (C-7) | Aromatic methine carbon. |
| ~45 - 40 | C(CH₃)₂ (C-3) | Quaternary carbon at the 3-position. |
| ~25 - 20 | -CH₃ | Methyl carbons. |
Predicted based on data for various indolin-2-one derivatives.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Medium | N-H Stretch |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1720 - 1680 | Strong | C=O Stretch (Lactam) |
| ~1610 - 1580 | Medium | Aromatic C=C Stretch |
| ~1530 - 1500 | Strong | Asymmetric NO₂ Stretch |
| ~1350 - 1320 | Strong | Symmetric NO₂ Stretch |
Characteristic peaks are predicted based on functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 206 | [M]⁺ | Molecular ion peak for C₁₀H₁₀N₂O₃. |
| 191 | [M - CH₃]⁺ | Loss of a methyl group. |
| 160 | [M - NO₂]⁺ | Loss of the nitro group. |
Fragmentation patterns are predicted based on the structure of the molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series, operating at a proton frequency of 400 or 500 MHz.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an appropriate ionization source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS):
-
For GC-MS (EI):
-
Inject a small volume of the sample solution into the gas chromatograph.
-
The compound is vaporized and separated on the GC column before entering the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
-
For LC-MS (ESI):
-
Infuse the sample solution directly into the ESI source or inject it into a liquid chromatograph for separation prior to MS analysis.
-
The sample is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules [M+H]⁺.
-
-
-
Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance to generate a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Physicochemical Landscape of 3,3-Dimethyl-5-nitroindolin-2-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of 3,3-Dimethyl-5-nitroindolin-2-one, a heterocyclic compound of interest in contemporary research. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide synthesizes information from structurally related compounds and established scientific principles to offer a robust framework for its laboratory handling and experimental design. Furthermore, detailed experimental protocols are provided to empower researchers to determine precise solubility and stability parameters.
Core Physicochemical Properties
This compound is a derivative of indolin-2-one, featuring two methyl groups at the C3 position and a nitro group at the C5 position of the indole core. These structural features significantly influence its physicochemical properties, including its solubility in various solvents and its chemical stability. The presence of the polar nitro group and the lactam functionality suggests a degree of polarity, while the aromatic ring and dimethyl groups contribute to its lipophilic character.
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively documented, a qualitative and estimated solubility profile in common laboratory solvents can be inferred based on its structure and data from analogous compounds.
It is anticipated that this compound will exhibit limited solubility in aqueous media and non-polar aliphatic hydrocarbon solvents. Its solubility is expected to be higher in polar aprotic solvents and, to a lesser extent, in polar protic solvents.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Estimated Solubility |
| Water | Polar Protic | Very Sparingly Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly to Slightly Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble |
| Dichloromethane (DCM) | Non-polar | Slightly Soluble |
| Chloroform | Non-polar | Slightly Soluble |
| Hexane | Non-polar | Insoluble |
Solubility classifications are based on USP definitions.
Stability Characteristics
The stability of a compound is paramount for its storage, formulation, and therapeutic efficacy. The chemical stability of this compound is influenced by its functional groups, which are susceptible to degradation under certain conditions.
-
Hydrolytic Stability: The lactam ring in the indolinone core may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Stability: While the molecule does not contain exceptionally labile groups prone to oxidation, the indole nucleus can be susceptible to oxidation under harsh conditions.
-
Photostability: Nitroaromatic compounds can be sensitive to light. Photodegradation may occur upon exposure to UV or visible light, potentially involving the nitro group.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures may induce degradation, the extent of which would need to be determined experimentally.
Experimental Protocols
To ascertain the precise solubility and stability of this compound, the following detailed experimental protocols are recommended.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Stability Indicating Method Development and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. Heat the solution (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., at 80 °C) for an extended period.
-
-
Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.
-
Evaluation: Determine the extent of degradation and identify any major degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.
Visualized Workflows and Pathways
To aid in the conceptualization of experimental and biological processes, the following diagrams are provided.
Caption: Workflow for determining solubility and stability.
Many nitroindole derivatives are investigated for their potential as anticancer agents. One prominent target is the c-Myc oncogene, whose transcription can be regulated by G-quadruplex structures in its promoter region. Small molecules can stabilize these structures and inhibit c-Myc expression.
Caption: c-Myc G-quadruplex signaling pathway and potential inhibition.
The evaluation of compounds like this compound for anticancer activity typically follows a structured screening workflow.
Caption: General workflow for anticancer drug screening.
A Technical Guide to the Potential Biological Activity of 5-Nitroindolin-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved kinase inhibitors. The introduction of a nitro group at the 5-position can significantly modulate the molecule's electronic properties and biological activity, opening new avenues for drug discovery. This technical guide provides a comprehensive overview of the potential biological activities of 5-nitroindolin-2-one derivatives, with a primary focus on their anticancer and antimicrobial properties. We consolidate quantitative data from studies on these and structurally related compounds, detail key experimental protocols for their synthesis and evaluation, and visualize the primary signaling pathways involved.
Introduction: The 5-Nitroindolin-2-one Scaffold
The indole ring system is a cornerstone in the architecture of many pharmaceutical agents.[1] A derivative of this, the indolin-2-one scaffold, has gained prominence as a versatile template for designing enzyme inhibitors.[2][3] Notably, this core is present in several U.S. FDA-approved multi-kinase inhibitors like Sunitinib, which are used in cancer therapy.[2][4]
The addition of a strong electron-withdrawing nitro group at the C5 position of the indolin-2-one ring is a critical modification. This functional group can enhance binding affinities, serve as a handle for further chemical diversification, and may contribute directly to cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) upon bioreduction.[5][6] This guide explores the therapeutic potential stemming from this unique combination of a proven pharmacophore and a bio-activatable functional group.
Anticancer Activity
5-Nitroindolin-2-one derivatives and related compounds exhibit potent anticancer activity through multiple mechanisms, including kinase inhibition, induction of apoptosis, and targeting of key cellular redox systems.
Kinase Inhibition
The indolin-2-one framework is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[4] Derivatives are known to target receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][7] The 5-nitro substitution can influence the molecule's interaction within the ATP-binding pocket.[4] A primary pathway implicated in cancer cell growth and survival that is targeted by indolin-2-one analogs is the PI3K/Akt/mTOR signaling cascade.[5] Inhibition of key kinases in this pathway can suppress cancer cell growth and proliferation.[5]
Cytotoxicity via G-Quadruplex Stabilization and ROS Induction
While direct data on 5-nitroindolin-2-one is limited, extensive research on the closely related 5-nitroindole scaffold provides mechanistic insights. These derivatives can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[8][9] This stabilization silences c-Myc expression, leading to cell cycle arrest and apoptosis.[8] Furthermore, some derivatives elevate intracellular levels of reactive oxygen species (ROS), contributing to oxidative stress and cytotoxicity.[8][9] Studies on 5-nitroindole-2,3-dione thiosemicarbazones, another related structure, have demonstrated potent cytotoxic effects against various human tumor cell lines.[10]
Thioredoxin Reductase (TrxR) Inhibition
Indolin-2-one derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance.[11] Inhibition of TrxR leads to the oxidation of thioredoxin (Trx), increased cellular oxidative stress, and activation of the apoptosis signal-regulating kinase 1 (ASK1).[11] This cascade triggers downstream MAPK signaling pathways (p38 and JNK), ultimately culminating in apoptotic cell death.[11] The electrophilic nature of the indolin-2-one scaffold, potentially enhanced by the 5-nitro group, is likely responsible for this activity.[11]
Antimicrobial Activity
Nitro-containing heterocyclic compounds are well-known antimicrobial agents.[6] Their activity often relies on the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and proteins.[6][12]
Recent studies on indolin-2-one-nitroimidazole hybrids revealed potent activity against aerobic bacteria, suggesting a mode of action beyond simple nitro-reduction.[12] This research uncovered an unexpected dual mechanism:
-
Direct Enzyme Inhibition: The compound directly inhibits topoisomerase IV, an essential enzyme for DNA replication.[12]
-
Reductive Bioactivation: The classic nitroimidazole mechanism, where the nitro group is reduced to form damaging reactive species.[12]
This dual-action approach is particularly promising as it may mitigate the development of drug resistance.[12] It is plausible that 5-nitroindolin-2-one derivatives could exhibit a similar dual-mode antimicrobial action.
Quantitative Data Summary
The following tables summarize the biological activity of representative 5-nitroindolin-2-one derivatives and structurally related compounds from the literature.
Table 1: Anticancer Activity of 5-Nitroindolin-2-one and Related Derivatives
| Compound ID | Structure/Description | Cancer Cell Line | Activity Type | Value | Reference |
|---|---|---|---|---|---|
| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | GI₅₀ | log₁₀GI₅₀ < -8.00 | [10] |
| HL-60(TB) (Leukemia) | GI₅₀ | log₁₀GI₅₀ = -6.30 | [10] | ||
| MOLT-4 (Leukemia) | GI₅₀ | log₁₀GI₅₀ = -6.18 | [10] | ||
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC₅₀ | 5.08 ± 0.91 µM | [8][9] |
| HeLa (Cervical) | DC₅₀ (c-Myc G4 Binding) | < 10 µM | [8] | ||
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC₅₀ | 5.89 ± 0.73 µM | [8][9] |
| | | HeLa (Cervical) | DC₅₀ (c-Myc G4 Binding) | < 10 µM |[8] |
GI₅₀: Concentration causing 50% growth inhibition. IC₅₀: Concentration causing 50% inhibition of a biological function (e.g., proliferation). DC₅₀: Concentration required to displace 50% of a fluorescent probe.
Table 2: Antimicrobial Activity of a Related Indolin-2-one Nitroimidazole Hybrid
| Compound ID | Structure/Description | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|---|
| Hybrid 1 | Indolin-2-one nitroimidazole | Pseudomonas aeruginosa | 2.5 | [12] |
| Escherichia coli | 0.52 | [12] |
| | | Staphylococcus aureus | 0.13 |[12] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 5-nitroindolin-2-one derivatives.
General Workflow for Synthesis and Evaluation
The discovery process typically involves chemical synthesis, followed by a series of in vitro biological assays to determine activity and elucidate the mechanism of action.
Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., VEGFR-2, PDGFRβ) in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution. The final ATP concentration should be near the Kₘ for the specific kinase.
-
Prepare serial dilutions of the 5-nitroindolin-2-one test compounds in buffer with a final DMSO concentration ≤1%. Include a vehicle control (DMSO only).
-
-
Kinase Reaction (25 µL Total Volume):
-
Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 1 hour.[13]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by plotting inhibition versus log[concentration].
-
Protocol: Cell Viability (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to estimate cell number based on the measurement of cellular protein content.[10]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HOP-62) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the 5-nitroindolin-2-one derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to dissolve the protein-bound dye.
-
Data Analysis: Measure the absorbance at ~510 nm using a microplate reader. Calculate the percentage of growth inhibition and determine the GI₅₀ or IC₅₀ value.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the 5-nitroindolin-2-one derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14][15]
Conclusion and Future Outlook
The 5-nitroindolin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. By combining the established kinase-inhibiting properties of the indolin-2-one core with the unique electronic and bioreductive characteristics of the 5-nitro group, these derivatives hold significant potential as multi-faceted anticancer and antimicrobial drugs. Their demonstrated ability to target key pathways like PI3K/Akt/mTOR and TrxR in cancer, alongside a potential dual-action mechanism against bacteria, warrants further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish clear structure-activity relationships and to validate these promising mechanisms of action in preclinical models.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
The Pivotal Role of the Nitro Group in the Bioactivity of Indolinone Compounds
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its versatility allows for substitutions at various positions, profoundly influencing its pharmacological profile. Among the most impactful functional groups utilized in the derivatization of indolinones is the nitro (NO₂) group. This electron-withdrawing moiety can dramatically alter the physicochemical properties of the parent molecule, leading to enhanced potency and novel mechanisms of action across different therapeutic areas, particularly in oncology and infectious diseases.
This technical guide provides a comprehensive analysis of the role of the nitro group in the bioactivity of indolinone compounds. It consolidates findings on their anticancer and antimicrobial activities, details the underlying mechanisms of action, presents quantitative data for comparative analysis, and provides key experimental protocols for their synthesis and evaluation.
The Nitro Group: A Bioactive Modulator
The nitro group is a potent electron-withdrawing group that significantly influences a molecule's electronic distribution, polarity, and potential for bioreductive activation.[2][3] In biological systems, it can act as both a pharmacophore and a potential toxicophore.[2][4] Its mechanism often involves enzymatic reduction within the cell, particularly under hypoxic conditions, to form highly reactive nitroso and hydroxylamine intermediates or a nitro radical anion.[3][5][6] These reactive species can interact with and damage critical biomolecules like DNA and proteins, leading to cytotoxicity.[7][8] This bioreductive activation is a cornerstone of the therapeutic action of many nitroaromatic drugs.[3]
Antimicrobial Activity of Nitro-Indolinones
The incorporation of a nitro group into the indolinone scaffold has yielded potent antimicrobial agents, especially against drug-resistant bacteria.
Mechanism of Action: A Dual-Pronged Attack
A significant breakthrough in this area is the development of hybrids of indolin-2-one and nitroimidazole.[9] Studies have revealed that these compounds exhibit a dual mode of action against aerobic bacteria, which is an unexpected departure from the typical activity of nitroimidazoles like metronidazole that are primarily effective against anaerobes.[7][8][10]
-
Inhibition of Topoisomerase IV : Chemical proteomics has identified topoisomerase IV as a primary target in pathogenic bacteria like Staphylococcus aureus.[7][8] This essential enzyme is crucial for DNA replication, and its inhibition by nitro-indolinone compounds is comparable to that of known inhibitors like ciprofloxacin.[8]
-
Reductive Bioactivation : The indolinone substituent significantly increases the redox potential of the nitroimidazole moiety compared to classical nitroimidazoles.[7][8] This facilitates the in vivo reduction of the nitro group even in aerobic environments, leading to the generation of reactive radicals that cause damage to DNA and other cellular components.[7][8]
This dual mechanism not only confers potent bactericidal activity but also impairs the development of resistance.[8][10] A novel hybrid, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, which features a nitro group on the C-5 position of the indolinone ring, has demonstrated remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[9]
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of hybrids of indolin-2-one and nitroimidazole as potent inhibitors against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
The Versatile Scaffold: 3,3-Dimethyl-5-nitroindolin-2-one as a Synthetic Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-5-nitroindolin-2-one is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold amenable to functionalization at multiple positions. Its core structure, featuring a gem-dimethyl group at the C3 position, an electron-withdrawing nitro group at the C5 position, and a reactive lactam nitrogen, provides a unique platform for the synthesis of diverse derivatives with a wide range of pharmacological activities. This technical guide explores the synthesis of the core molecule, key derivatization strategies, and the biological evaluation of the resulting compounds, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and a summary of quantitative biological data are provided to facilitate further research and drug development efforts.
Introduction
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with significant biological activities. The introduction of a gem-dimethyl group at the C3 position enhances the steric bulk and lipophilicity of the molecule, while a nitro group at the C5 position serves as a key site for electronic modulation and further chemical transformation. This combination of features makes this compound an attractive starting material for the development of novel therapeutic agents. This guide will systematically cover the synthesis of this core, its derivatization, and the biological significance of the resulting molecules.
Synthesis of the Core Building Block: this compound
The synthesis of this compound is typically achieved through the nitration of 3,3-dimethylindolin-2-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,3-dimethylindolin-2-one
-
Fuming nitric acid
-
80% Sulphuric acid
-
Ice
-
Ethyl acetate
-
Heptane
Procedure:
-
A solution of 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulphuric acid is prepared.
-
A solution of 22 ml of fuming nitric acid in 200 ml of 80% sulphuric acid is added dropwise to the 3,3-dimethylindolin-2-one solution with cooling to maintain a controlled temperature.
-
The reaction mixture is stirred for approximately 30 minutes after the addition is complete.
-
The mixture is then poured onto ice, leading to the precipitation of the product.
-
The precipitate is collected by suction filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethyl acetate/heptane.
Expected Yield: Approximately 100 g (78% of theory). Melting Point: 192°-196° C.
Derivatization Strategies
The this compound scaffold offers two primary sites for derivatization: the lactam nitrogen (N1 position) and the nitro group (C5 position). The C3 position is sterically hindered by the gem-dimethyl groups, making direct functionalization at this position challenging.
N-Alkylation and N-Acylation
The lactam nitrogen can be readily alkylated or acylated to introduce a variety of substituents, which can significantly influence the biological activity of the resulting compounds.
dot
Caption: General workflow for N-alkylation and N-acylation of the core molecule.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add NaH (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with ice-cold water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reduction of the Nitro Group and Subsequent Derivatization
The nitro group at the C5 position is a versatile handle for introducing a wide array of functionalities. Reduction of the nitro group to an amine is a key transformation, yielding 5-amino-3,3-dimethylindolin-2-one, which can be further derivatized.
dot
Caption: Synthetic pathway for derivatization via nitro group reduction.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
A mixture of this compound (1 equivalent) and SnCl2·2H2O (5 equivalents) in ethanol is stirred at room temperature.
-
Concentrated HCl is added dropwise, and the reaction mixture is heated to reflux for 3-4 hours.
-
After cooling, the mixture is poured into ice water and basified with a NaOH solution to pH 8-9.
-
The resulting precipitate is filtered, washed with water, and dried to yield 5-amino-3,3-dimethylindolin-2-one.
Biological Activities of Derivatives
While specific biological data for derivatives of this compound are not extensively reported, the broader classes of 5-nitroindole and indolin-2-one derivatives have demonstrated significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of the closely related 5-nitroindole scaffold have been investigated as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell cycle arrest in cancer cells.[1][2]
| Compound Class | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex binding | HeLa | 5.08 ± 0.91 | [1] |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex binding | HeLa | 5.89 ± 0.73 | [1] |
Table 1: Anticancer activity of representative 5-nitroindole derivatives.
dot
Caption: Proposed mechanism of action for anticancer 5-nitroindole derivatives.
Antimicrobial Activity
Indolin-2-one derivatives have been explored for their antimicrobial properties. For instance, certain 3-ylideneindolin-2-ones have shown potent activity against various bacterial strains. While the C3 position of this compound is not available for this type of derivatization, functionalization at the N1 and C5 positions is expected to yield compounds with potential antimicrobial effects.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-Alkylidene-2-indolones | Staphylococcus aureus ATCC 6538 | 0.5 | |
| 3-Alkylidene-2-indolones | Staphylococcus aureus 4220 | 0.5 | |
| 3-Alkylidene-2-indolones | MRSA ATCC 43300 | 0.5 |
Table 2: Antimicrobial activity of representative 3-alkylidene-2-indolone derivatives.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel bioactive molecules. The synthetic accessibility of the core and the potential for derivatization at the N1 and C5 positions allow for the creation of diverse chemical libraries. Based on the biological activities of related compound classes, derivatives of this compound are anticipated to exhibit potent anticancer and antimicrobial properties. This guide provides the foundational chemical knowledge and protocols to encourage further exploration of this valuable building block in the pursuit of new therapeutic agents. Future work should focus on the synthesis and systematic biological evaluation of N- and C5-substituted derivatives of this compound to establish clear structure-activity relationships and identify lead compounds for further development.
References
Preliminary Investigation of 3,3-Dimethyl-5-nitroindolin-2-one: A Synthetic Intermediate in Kinase Inhibitor Development
A comprehensive review of scientific and patent literature reveals that 3,3-Dimethyl-5-nitroindolin-2-one is primarily utilized as a chemical building block in the synthesis of more complex kinase inhibitors, rather than being investigated as a direct enzyme inhibitor itself. Currently, there is no publicly available data on the specific enzyme inhibitory activity, quantitative metrics such as IC50 values, or dedicated experimental protocols for this compound.
While research on the direct biological effects of this specific compound is not available, its role as a precursor highlights the significance of the indolin-2-one scaffold in the development of therapeutic agents. This guide will, therefore, provide a contextual overview of its application in the synthesis of kinase inhibitors as described in the available patent literature, and then broaden the scope to discuss the well-established role of the parent indolin-2-one core in enzyme inhibition, for which substantial data exists.
Role of this compound in Synthesis
A key mention of this compound appears in patent literature detailing the creation of inhibitors for the CaMK1 (Calcium/calmodulin-dependent protein kinase I) family of kinases.[1] These enzymes are crucial in cellular signaling and have been implicated in diseases such as cancer, diabetes, and various inflammatory conditions.[1]
In this context, this compound serves as a starting material in a multi-step synthetic process. The general workflow involves modifying the indolin-2-one core to produce more elaborate molecules designed to fit into the active site of the target kinase.
Below is a generalized workflow illustrating the use of this compound as a synthetic intermediate.
The Indolin-2-one Scaffold as a Privileged Structure in Enzyme Inhibition
The broader class of indolin-2-one derivatives is a well-established and highly significant scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The rigid, bicyclic structure of the indolin-2-one core provides a stable platform for the strategic placement of various functional groups that can interact with the amino acid residues in the ATP-binding pocket of kinases.
Prominent Examples of Indolin-2-one based Kinase Inhibitors
Many successful drugs and clinical candidates are based on the indolin-2-one structure. A notable example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib inhibits several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).
General Mechanism of Action of Indolin-2-one Kinase Inhibitors
Indolin-2-one derivatives typically function as ATP-competitive inhibitors. They mimic the adenine part of ATP and bind to the hinge region of the kinase's active site. This binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that are often hyperactivated in diseases like cancer.
The following diagram illustrates the general signaling pathway inhibited by a generic indolin-2-one based tyrosine kinase inhibitor.
Hypothetical Experimental Protocol for Screening an Indolin-2-one Derivative
Should this compound or a derivative be investigated for its kinase inhibitory potential, a standard experimental approach would be a biochemical kinase assay. The following is a generalized protocol for such an experiment.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of this compound) against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Luminescence-based)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase assay buffer.
-
Reaction Mixture Preparation: In each well of a microplate, the recombinant kinase and its specific peptide substrate are added.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination and Detection: The reaction is stopped, and a detection reagent is added. In the case of ADP-Glo™, the amount of ADP produced (which is proportional to kinase activity) is measured as a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to a control (DMSO alone). The IC50 value is then determined by fitting the data to a dose-response curve.
The following diagram outlines this experimental workflow.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Nitration of 3,3-Dimethylindolin-2-one
Abstract
This document provides a detailed protocol for the electrophilic nitration of 3,3-dimethylindolin-2-one to synthesize 3,3-dimethyl-5-nitroindolin-2-one. This reaction is a key transformation for introducing a nitro group onto the oxindole scaffold, a common precursor in medicinal chemistry and materials science. The protocol outlines the use of a classic nitrating mixture of fuming nitric acid and sulfuric acid. Included are reagent quantities, reaction conditions, work-up procedures, and purification methods. This application note is intended for researchers in organic synthesis, drug development, and related scientific fields.
Introduction
3,3-dimethylindolin-2-one, also known as 3,3-dimethyloxindole, is a heterocyclic compound that serves as a valuable starting material in the synthesis of various biologically active molecules. Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to functionalize aromatic systems.[1] Nitration, a specific type of SEAr reaction, introduces a nitro group onto the aromatic ring, which can then be used as a handle for further chemical modifications, such as reduction to an amine.
The nitration of the indolinone core typically occurs at the C5 position of the benzene ring due to the directing effects of the acyl-amino group. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, typically sulfuric acid.[2] This protocol details a reliable method for this transformation.[3]
Experimental Protocol
This protocol is adapted from established literature procedures for the nitration of 3,3-dimethylindolin-2-one.[3]
2.1 Materials and Reagents
-
3,3-dimethylindolin-2-one
-
80% Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice (from deionized water)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Water (deionized)
2.2 Equipment
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
2.3 Detailed Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylindolin-2-one (100 g, 0.62 mol) in 500 mL of 80% sulfuric acid. Cool the resulting solution in an ice bath to maintain a low temperature.[3]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 22 mL of fuming nitric acid to 200 mL of 80% sulfuric acid. This should be done with cooling in an ice bath as the mixing is highly exothermic.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled, stirring solution of 3,3-dimethylindolin-2-one from step 1.[3] The temperature of the reaction mixture should be carefully monitored and maintained near 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes while maintaining cooling.[3]
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.[3]
-
Drying: Dry the product, for instance, in a vacuum oven.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product, this compound.[3]
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating mixture is exothermic and must be done slowly with efficient cooling to prevent the reaction from running out of control.
-
Quenching the reaction mixture on ice should also be done carefully.
Data Presentation
The following table summarizes the quantitative data for the described protocol.[3]
| Parameter | Value |
| Starting Material | 3,3-dimethylindolin-2-one |
| Molar Mass of Starting Material | 161.20 g/mol |
| Amount of Starting Material | 100 g (0.62 mol) |
| Nitrating Agent | Fuming HNO₃ in 80% H₂SO₄ |
| Reaction Time | ~30 minutes post-addition |
| Reaction Temperature | ~0°C (during addition) |
| Product | This compound |
| Molar Mass of Product | 206.19 g/mol |
| Reported Yield | 100 g (78% of theoretical) |
| Melting Point (M.P.) | 192-196 °C (after recrystallization) |
Diagrams and Schematics
Diagram 1: Chemical Reaction Scheme The following diagram illustrates the overall chemical transformation.
Caption: Nitration of 3,3-dimethylindolin-2-one.
Diagram 2: Experimental Workflow This diagram provides a high-level overview of the experimental process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3,3-Dimethyl-5-nitroindolin-2-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. By screening small, low-molecular-weight fragments, FBDD explores chemical space more effectively than traditional high-throughput screening (HTS). The indolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. The addition of a nitro group and dimethyl substitution at the 3-position, as in 3,3-Dimethyl-5-nitroindolin-2-one, provides specific chemical properties that make it an attractive candidate for FBDD campaigns. This document provides detailed application notes and protocols for the use of this compound as a starting fragment in drug discovery projects.
The 5-nitroindole core has been identified as a key pharmacophore in fragments targeting biomolecules like the c-Myc G-quadruplex, highlighting its potential for development into potent and selective inhibitors.[1] The protocols outlined below will guide researchers through the process of screening this fragment against a target of interest, validating hits, and outlining a path for fragment evolution.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 3,3-dimethylindolin-2-one.
Protocol:
-
Dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulfuric acid.
-
Prepare a nitrating mixture by adding 22 ml of fuming nitric acid to 200 ml of 80% sulfuric acid, ensuring the solution is cooled.
-
Add the nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one while maintaining a cool temperature.
-
After the addition is complete, stir the reaction mixture for approximately 30 minutes.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the precipitate with suction, wash thoroughly with water, and dry.
-
The resulting product is this compound.[2]
Fragment-Based Drug Discovery Workflow
A typical FBDD campaign involves several stages, from initial screening to lead optimization. The following diagram illustrates a standard workflow.
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Materials:
-
Purified target protein
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock)
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Methodology:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration is typically in the range of 2-10 µM, and the dye is diluted to 5x.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound to the wells to a final concentration typically ranging from 100 µM to 1 mM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates a potential interaction.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure binding affinity and kinetics. It is an excellent method for validating hits from primary screens.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound in a range of concentrations
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer. The concentration range should span the expected dissociation constant (KD), typically from low µM to mM for fragments.
-
Inject the fragment solutions over the sensor surface at a constant flow rate and record the binding response.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the KD.
Protocol 3: Cellular Assay for Functional Validation (Example: c-Myc G-quadruplex)
Following biophysical validation, it is crucial to assess the fragment's activity in a cellular context. This example is based on targeting the c-Myc G-quadruplex.[1]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
Cell viability assay reagent (e.g., Alamar Blue)
-
96-well cell culture plates
Methodology:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).
-
Incubate the cells for 72 hours.
-
Add Alamar Blue reagent to each well and incubate for 4 hours.
-
Measure the fluorescence to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
Quantitative data from screening and validation experiments should be summarized in tables for clear comparison.
Table 1: Biophysical Screening Data for this compound
| Assay | Target Protein | Parameter | Value |
| DSF | Protein X | ΔTm (°C) | +3.5 |
| SPR | Protein X | KD (µM) | 250 |
| MST | Protein X | KD (µM) | 310 |
Table 2: Cellular Activity of 5-Nitroindole Fragments against HeLa Cells
| Fragment | Scaffold | IC50 (µM) |
| Hypothetical Data | ||
| F1 | This compound | >100 |
| Literature Data[1] | ||
| Compound 5 | 5-nitroindole derivative | 8.5 |
| Compound 7 | 5-nitroindole derivative | 6.2 |
| Compound 12 | 5-nitroindole derivative | 7.8 |
Signaling Pathway and Fragment Evolution
Once a fragment hit is validated and its binding mode is determined, the next step is to optimize its potency and drug-like properties. This is often guided by structural information.
For a hypothetical target where this compound binds, structural biology (X-ray crystallography or NMR) would reveal key interactions and solvent-exposed vectors for chemical modification. The "fragment growing" strategy involves adding chemical moieties to the core fragment to make additional favorable interactions within the binding pocket. The "fragment linking" approach is used when two different fragments bind in adjacent pockets, and a linker is designed to connect them into a single, more potent molecule.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its chemical features, derived from the privileged indolinone scaffold and the electronically distinct nitro group, offer a solid foundation for developing potent and selective inhibitors against a variety of biological targets. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Successful application of these methods, from initial biophysical screening to structure-guided optimization, can pave the way for the development of novel therapeutics.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Screening of 3,3-Dimethyl-5-nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-5-nitroindolin-2-one belongs to the indolinone class of compounds, a scaffold known for a wide range of biological activities. Several derivatives of nitroindole and indolinone have demonstrated potential as cytotoxic and anticancer agents.[1][2][3] Therefore, evaluating the in vitro cytotoxicity of this compound is a critical step in assessing its therapeutic potential.
These application notes provide a comprehensive set of protocols for the initial in vitro cytotoxicity screening of this compound. The described assays will enable the determination of the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Experimental Principles
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.[6]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7]
-
Annexin V Apoptosis Assay: This flow cytometry-based assay is used to detect apoptosis.[8][9] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[8]
Experimental Workflow
The overall workflow for the cytotoxicity screening of this compound is depicted below.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | N/A | N/A |
| Human Cancer Cell Line (e.g., HeLa, MCF-7) | ATCC | CCL-2, HTB-22 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT Reagent | Abcam | ab211091 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| LDH Cytotoxicity Assay Kit | Promega | G1780 |
| Annexin V-FITC Apoptosis Detection Kit with PI | Thermo Fisher | V13242 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[5][12]
1. Cell Seeding:
-
Culture a selected cancer cell line (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Incubation and Measurement:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on standard LDH assay procedures.[7][13]
1. Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
2. Assay Procedure:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
3. Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).
4. Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol follows standard procedures for Annexin V staining.[8][9][11]
1. Cell Seeding and Treatment:
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
2. Cell Staining:
-
Collect both the floating and adherent cells. To collect adherent cells, wash with PBS and then add Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.
-
The cell populations will be distinguished as follows:
- Annexin V- / PI- : Live cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic or necrotic cells
- Annexin V- / PI+ : Necrotic cells
Potential Signaling Pathway for Investigation
Nitroindolinone derivatives have been shown to induce apoptosis in cancer cells.[2] A potential mechanism could involve the intrinsic (mitochondrial) pathway of apoptosis. Further investigation would be required to confirm the specific targets of this compound.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment
| Assay | Endpoint Measured | IC50 (µM) ± SD | % Cytotoxicity at 100 µM ± SD |
| MTT Assay | Cell Viability | [Insert Value] | [Insert Value] |
| LDH Assay | Membrane Integrity | [Insert Value] | [Insert Value] |
| Annexin V Assay | Apoptosis Induction | EC50 [Insert Value] | % Apoptotic Cells [Insert Value] |
SD: Standard Deviation
Conclusion
These protocols provide a robust framework for the initial in vitro cytotoxicity screening of this compound. The combination of cell viability, membrane integrity, and apoptosis assays will yield a comprehensive preliminary dataset to guide further preclinical development of this compound. It is recommended to perform these assays on a panel of cancer cell lines to assess the compound's spectrum of activity.
References
- 1. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Antimicrobial Activity Assays for 5-Nitroindolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial activity of 5-nitroindolinone compounds, a class of molecules with potential therapeutic applications. The following sections outline the methodologies for assessing both bacteriostatic and bactericidal activity through established techniques such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and subsequent plating for Minimum Bactericidal Concentration (MBC) determination.
Data Presentation
The antimicrobial efficacy of 5-nitroindolinone compounds can be quantitatively summarized to compare their activity against various microbial strains. The following table provides a representative structure for presenting such data.
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| 5-NI-001 | Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal |
| 5-NI-001 | Escherichia coli | ATCC 25922 | 16 | >64 | Bacteriostatic |
| 5-NI-002 | Staphylococcus aureus | ATCC 29213 | 8 | 16 | Bactericidal |
| 5-NI-002 | Escherichia coli | ATCC 25922 | 32 | >64 | Bacteriostatic |
| Control (Ciprofloxacin) | Staphylococcus aureus | ATCC 29213 | 0.5 | 1 | Bactericidal |
| Control (Ciprofloxacin) | Escherichia coli | ATCC 25922 | 0.25 | 0.5 | Bactericidal |
Note: The interpretation of MIC and MBC values as bacteriostatic or bactericidal is based on the MBC/MIC ratio. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[1]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the widely used broth microdilution method to determine the MIC of 5-nitroindolinone compounds.[2][3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[2][3]
Materials:
-
5-Nitroindolinone compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the 5-nitroindolinone compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The solvent's effect on bacterial growth should be evaluated and should not exceed a concentration known to be non-inhibitory.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row.
-
Mix the contents of the second well by pipetting up and down.
-
Continue this serial dilution process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (containing only broth and inoculum), and the twelfth well will be the sterility control (containing only broth).[3]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control well), bringing the total volume to 200 µL. This step halves the concentration of the compound in each well, achieving the final test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3] Alternatively, an absorbance reading can be taken using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1] It is determined by subculturing from the clear wells of the MIC assay.[1]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
From each of these selected wells, aspirate 10 µL and plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[1][6]
Visualizations
The following diagrams illustrate the experimental workflows for determining the MIC and MBC of 5-nitroindolinone compounds.
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
References
- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Derivatization of 3,3-Dimethyl-5-nitroindolin-2-one for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs that function as kinase inhibitors. The 3,3-dimethyl-5-nitroindolin-2-one core, in particular, offers a versatile platform for the development of novel therapeutics. The presence of a nitro group at the C5 position, a reactive lactam nitrogen (N1), and a C3 position amenable to condensation reactions provides multiple handles for chemical modification.
This document provides detailed protocols for the derivatization of this compound to generate a focused library of analogs for structure-activity relationship (SAR) studies. The derivatization strategies focus on three key positions: the N1 position of the indolinone ring, the C5 position via reduction of the nitro group and subsequent functionalization, and the C3 position through Knoevenagel condensation. A detailed protocol for a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibition assay is also provided for the biological evaluation of the synthesized compounds, as this is a common target for this class of molecules.
Synthetic Schemes and Derivatization Strategies
The overall strategy involves the synthesis of the starting material, this compound, followed by parallel derivatization at the N1 and C5 positions, and a condensation reaction at the C3 position.
Synthesis of Starting Material: this compound (1)
The starting material can be synthesized from 3,3-dimethylindolin-2-one via nitration.
Protocol 1: Synthesis of this compound (1)
-
Materials: 3,3-dimethylindolin-2-one, fuming nitric acid, 80% sulfuric acid, ice, ethyl acetate, heptane.
-
Procedure:
-
Dissolve 3,3-dimethylindolin-2-one (1.0 eq) in 80% sulfuric acid.
-
Cool the solution in an ice bath.
-
Prepare a solution of fuming nitric acid (1.0 eq) in 80% sulfuric acid.
-
Add the nitric acid solution dropwise to the cooled solution of 3,3-dimethylindolin-2-one with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate/heptane to yield pure this compound (1).
-
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 1 | 3,3-dimethylindolin-2-one | Fuming HNO₃, H₂SO₄ | 78 | 192-196 |
Derivatization at the N1 Position
The lactam nitrogen can be functionalized through N-alkylation or N-acylation to explore the impact of substituents on this position.
Protocol 2: N-Alkylation of this compound (2a-c)
-
Materials: this compound (1), various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide), sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1) (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add the corresponding alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Compound | Alkyl Halide | Yield (%) |
| 2a | Methyl iodide | 85 |
| 2b | Ethyl bromide | 82 |
| 2c | Benzyl bromide | 79 |
Protocol 3: N-Acylation of this compound (3a-c)
-
Materials: this compound (1), various acyl chlorides (e.g., acetyl chloride, benzoyl chloride), triethylamine (TEA), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1) (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the corresponding acyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Compound | Acyl Chloride | Yield (%) |
| 3a | Acetyl chloride | 90 |
| 3b | Benzoyl chloride | 88 |
| 3c | Cyclopropanecarbonyl chloride | 85 |
Derivatization at the C5 Position
The nitro group at the C5 position can be reduced to an amine, which can then be further functionalized to introduce a variety of substituents.
Protocol 4: Reduction of the Nitro Group to form 5-Amino-3,3-dimethylindolin-2-one (4)
-
Materials: this compound (1), 10% Palladium on carbon (Pd/C), hydrazine hydrate or hydrogen gas, ethanol.
-
Procedure (using Hydrazine Hydrate):
-
Suspend this compound (1) (1.0 eq) and 10% Pd/C (10% w/w) in ethanol.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (3.0 eq) dropwise over 30 minutes.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield 5-Amino-3,3-dimethylindolin-2-one (4).
-
-
Procedure (using Hydrogen Gas):
-
Place this compound (1) (1.0 eq) and 10% Pd/C (10% w/w) in a hydrogenation vessel with ethanol.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate to obtain the product (4).
-
| Compound | Reducing Agent | Yield (%) |
| 4 | Hydrazine Hydrate/Pd/C | 92 |
| 4 | H₂/Pd/C | 95 |
Protocol 5: Sulfonylation of 5-Amino-3,3-dimethylindolin-2-one (5a-c)
-
Materials: 5-Amino-3,3-dimethylindolin-2-one (4), various sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride), pyridine, anhydrous DCM.
-
Procedure:
-
Dissolve 5-Amino-3,3-dimethylindolin-2-one (4) (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add the corresponding sulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
-
| Compound | Sulfonyl Chloride | Yield (%) |
| 5a | Methanesulfonyl chloride | 80 |
| 5b | Benzenesulfonyl chloride | 78 |
| 5c | 4-Toluenesulfonyl chloride | 82 |
Protocol 6: Amidation of 5-Amino-3,3-dimethylindolin-2-one (6a-c)
-
Materials: 5-Amino-3,3-dimethylindolin-2-one (4), various acyl chlorides (e.g., acetyl chloride, benzoyl chloride), TEA, anhydrous DCM.
-
Procedure:
-
Follow the procedure outlined in Protocol 3, using 5-Amino-3,3-dimethylindolin-2-one (4) as the starting material.
-
| Compound | Acyl Chloride | Yield (%) |
| 6a | Acetyl chloride | 88 |
| 6b | Benzoyl chloride | 85 |
| 6c | Isobutyryl chloride | 83 |
Derivatization at the C3 Position
The C3 position can be functionalized via a Knoevenagel condensation with various aldehydes to introduce diverse aryl or heteroaryl moieties.
Protocol 7: Knoevenagel Condensation of this compound (7a-c)
-
Materials: this compound (1), various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde), piperidine, ethanol.
-
Procedure:
-
Dissolve this compound (1) (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent.
-
| Compound | Aldehyde | Yield (%) |
| 7a | Benzaldehyde | 91 |
| 7b | 4-Chlorobenzaldehyde | 93 |
| 7c | 2-Thiophenecarboxaldehyde | 89 |
Experimental Workflows and Signaling Pathways
Overall Synthetic Workflow
Caption: Synthetic workflow for the derivatization of this compound.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indolin-2-one derivatives.
Biological Evaluation: In Vitro VEGFR-2 Kinase Assay
Protocol 8: VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the in vitro inhibitory potency of the synthesized compounds against the VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well microplates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to the final desired concentrations.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add the kinase buffer.
-
Add the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction.
-
-
Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
-
| Parameter | Description |
| IC₅₀ | The half maximal inhibitory concentration of a compound against VEGFR-2 kinase activity. |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of a library of this compound derivatives. By systematically modifying the N1, C5, and C3 positions of the indolinone core, researchers can effectively explore the structure-activity relationships of this promising scaffold. The resulting data will be invaluable for the rational design and development of novel kinase inhibitors with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling.
Application of 3,3-Dimethyl-5-nitroindolin-2-one in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents. The inherent biological activity of this heterocyclic system, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel cancer therapeutics. This document focuses on the potential applications of a specific derivative, 3,3-Dimethyl-5-nitroindolin-2-one , as a key building block in the synthesis of innovative anticancer agents. While direct utilization of this specific molecule in published anticancer drug synthesis is not extensively documented, its structural features—namely the 3,3-dimethyl substitution and the 5-nitro group—offer unique advantages for creating a diverse array of potent and selective anticancer compounds.
The 3,3-disubstitution on the oxindole ring can enhance metabolic stability and provide a defined three-dimensional structure for interaction with biological targets. The 5-nitro group is a versatile functional handle that can be readily transformed into other functionalities, such as an amino group, allowing for the introduction of various pharmacophoric elements to modulate activity, selectivity, and physicochemical properties. This application note will detail the synthesis of the parent compound, propose its application in the synthesis of anticancer agents based on structurally related molecules, provide quantitative data on the activity of these related compounds, and present detailed experimental protocols.
Synthesis of this compound
The starting material, this compound, can be synthesized from the commercially available 3,3-dimethylindolin-2-one through electrophilic nitration.
Protocol 1: Synthesis of this compound
Materials:
-
3,3-dimethylindolin-2-one
-
Fuming nitric acid
-
80% Sulfuric acid
-
Ice
-
Ethyl acetate
-
Heptane
-
Standard laboratory glassware and cooling equipment
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulfuric acid.
-
Cool the solution in an ice bath.
-
Prepare a nitrating mixture by adding 22 ml of fuming nitric acid dropwise to 200 ml of 80% sulfuric acid, with cooling.
-
Add the nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Pour the reaction mixture onto a sufficient amount of crushed ice with stirring.
-
Collect the precipitated solid by suction filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the solid to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and heptane to yield pure this compound.
Expected Yield: Approximately 100 g (78% of theoretical yield). Melting Point: 192-196 °C.
Proposed Applications in Anticancer Agent Synthesis
The strategic placement of the 5-nitro group on the 3,3-dimethylindolin-2-one scaffold opens up numerous possibilities for the synthesis of potent anticancer agents. The primary proposed application involves the reduction of the nitro group to an amine, which can then be further functionalized.
Synthesis of Kinase Inhibitors
The indolin-2-one core is a well-established pharmacophore for kinase inhibitors, with Sunitinib being a prominent example. The 5-amino group, derived from the reduction of the 5-nitro group, can serve as a key attachment point for side chains that target the ATP-binding pocket of various kinases, including VEGFR, PDGFR, and c-KIT.
Synthesis of c-Myc G-Quadruplex Stabilizers
Derivatives of 5-nitroindole have been shown to act as potent stabilizers of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene.[1][2] The this compound scaffold can be elaborated to introduce functionalities that enhance binding to the G-quadruplex structure.
Quantitative Data of Structurally Related Anticancer Agents
The following tables summarize the in vitro anticancer activity of various indolin-2-one derivatives, providing a rationale for the potential efficacy of compounds derived from this compound.
Table 1: Anticancer Activity of 3-Substituted Indolin-2-one Derivatives
| Compound ID | R Group at C3 | Cancer Cell Line | IC50 (µM) | Reference |
| IVa | 3-benzylidene | MCF-7 | <10 | [3] |
| IVb | 3-benzylidene with 5-bromo | HT-29 | <10 | [3] |
| 6j | (((4-bromobenzyl)sulfinyl)methylene) | HeLa | <40 | |
| 6o | ((benzylsulfinyl)methylene)-5-bromo | HepG2 | <40 | |
| Compound 9 | Chlorine-substituted quinazolinone | HepG2 | 2.53 | [4] |
| Compound 20 | Chlorine-substituted quinazolinone | MCF-7 | 5.28 | [4] |
| AK34 | (E)-benzylidene with methyl at B-4 | MDA-MB-231 | 58.12 | [5] |
Table 2: Anticancer Activity of 5-Nitroindole Derivatives
| Compound ID | Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 ± 0.91 | [5] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa | 5.89 ± 0.73 | [5] |
| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | <0.01 | [1] |
| 4l | HL-60(TB) (Leukemia) | 0.50 | [1] |
Experimental Protocols for Analogous Anticancer Agents
The following protocols are based on the synthesis of structurally related indolin-2-one derivatives with demonstrated anticancer activity and can be adapted for derivatives of this compound.
Protocol 2: Synthesis of 3-Benzylidene-3,3-dimethyl-5-aminoindolin-2-one Derivatives (General Procedure)
Step 1: Reduction of the Nitro Group
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,3-Dimethyl-5-aminoindolin-2-one.
Step 2: Knoevenagel Condensation
-
In a round-bottom flask, dissolve 3,3-Dimethyl-5-aminoindolin-2-one (1 mmol) and a substituted benzaldehyde (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired 3-benzylidene derivative.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel anticancer agents. Its structural features allow for the generation of diverse libraries of compounds targeting key cancer-related pathways, such as protein kinases and oncogene expression. The synthetic protocols and biological data presented for analogous compounds provide a strong foundation for the exploration of this compound in the development of the next generation of cancer therapeutics. Further derivatization of this scaffold, guided by structure-activity relationship studies, holds significant potential for the discovery of potent and selective anticancer drugs.
References
- 1. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Nitroindolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setups and protocols for evaluating the anti-inflammatory potential of nitroindolinone compounds. The described methods encompass both in vitro and in vivo models, targeting key inflammatory mediators and signaling pathways.
In Vitro Anti-inflammatory Activity Assessment
A primary and rapid assessment of anti-inflammatory properties can be achieved through various in vitro assays. These assays are crucial for initial screening and for elucidating the mechanism of action of the test compounds.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of nitroindolinones can be quantified by measuring the reduction of NO production in the presence of the compound. NO levels are indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the nitroindolinone compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NOS inhibitor like L-NAME).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the nitroindolinone compound.
Data Presentation:
| Compound Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % NO Inhibition |
| Control (no LPS) | 0.10 ± 0.01 | - |
| LPS (1 µg/mL) | 0.85 ± 0.05 | 0 |
| Nitroindolinone (1 µM) | 0.72 ± 0.04 | 15.3 |
| Nitroindolinone (10 µM) | 0.45 ± 0.03 | 47.1 |
| Nitroindolinone (50 µM) | 0.21 ± 0.02 | 75.3 |
| L-NAME (100 µM) | 0.15 ± 0.01 | 82.4 |
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of the inflammatory response.[2] The ability of nitroindolinones to suppress the production of these cytokines in LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the NO inhibition protocol.
-
Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the cell culture plate to pellet the cells and collect the supernatant.
-
ELISA:
-
Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.[4]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Generate a standard curve for each cytokine using recombinant standards. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition by the nitroindolinone compound.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | < 20 | < 15 | < 10 |
| LPS (1 µg/mL) | 1500 ± 120 | 2500 ± 200 | 800 ± 70 |
| LPS + Nitroindolinone (10 µM) | 750 ± 60 | 1300 ± 110 | 420 ± 40 |
| LPS + Dexamethasone (1 µM) | 300 ± 25 | 550 ± 50 | 150 ± 15 |
Cyclooxygenase (COX) Enzyme Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[5][6] Assessing the inhibitory effect of nitroindolinones on COX-1 and COX-2 activity can reveal their mechanism of action. This can be done using commercially available inhibitor screening kits.[7]
Protocol:
-
Assay Preparation: Utilize a commercial fluorometric or colorimetric COX inhibitor screening kit.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, COX cofactor, COX probe, and either recombinant COX-1 or COX-2 enzyme.
-
Compound Addition: Add various concentrations of the nitroindolinone compound to the wells. Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the nitroindolinone. Determine the IC50 values for both enzymes to assess potency and selectivity.[8]
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Nitroindolinone X | 50 | 5 | 10 |
| Indomethacin | 0.1 | 1 | 0.1 |
| Celecoxib | >100 | 0.5 | >200 |
In Vivo Anti-inflammatory Activity Assessment
In vivo models are essential for confirming the anti-inflammatory efficacy of nitroindolinones in a whole organism context.
LPS-induced Leukocyte Migration in Zebrafish Larvae
Principle: Zebrafish larvae provide a rapid and effective in vivo model for screening anti-inflammatory compounds.[9] LPS injection induces a robust inflammatory response characterized by the migration of leukocytes to the site of injury. The anti-inflammatory effect of a compound is measured by its ability to reduce this leukocyte migration.[10]
Protocol:
-
Zebrafish Maintenance: Maintain zebrafish embryos at 28.5°C.
-
Compound Treatment: At 3 days post-fertilization (dpf), immerse the larvae in water containing various concentrations of the nitroindolinone compound.
-
LPS Injection: After 2 hours of pre-treatment, inject a small volume of LPS (0.5 mg/mL) into the yolk sac of the larvae.
-
Leukocyte Staining: At 4 hours post-injection, fix the larvae and stain for leukocytes using a myeloperoxidase stain (e.g., Sudan Black B).
-
Imaging and Quantification: Image the tail region of the larvae under a microscope and count the number of migrated leukocytes in a defined area.
-
Data Analysis: Compare the number of migrated leukocytes in the compound-treated groups to the LPS-injected control group.
Data Presentation:
| Treatment | Average Number of Migrated Leukocytes (Mean ± SD) | % Inhibition of Migration |
| Control (no LPS) | 5 ± 2 | - |
| LPS | 50 ± 8 | 0 |
| LPS + Nitroindolinone (10 µM) | 25 ± 5 | 50 |
| LPS + Dexamethasone (5 µM) | 15 ± 3 | 70 |
TPA-induced Mouse Ear Edema
Principle: The tetradecanoylphorbol acetate (TPA)-induced mouse ear edema model is a classic acute inflammation model. Topical application of TPA induces vasodilation, increased vascular permeability, and subsequent edema. The anti-inflammatory effect of a topically or systemically administered compound is determined by the reduction in ear swelling.[10]
Protocol:
-
Animal Groups: Divide mice into groups: control, TPA only, TPA + nitroindolinone (various doses), and TPA + positive control (e.g., indomethacin).
-
Compound Administration: Administer the nitroindolinone compound either topically to the ear or systemically (e.g., oral gavage) 30-60 minutes before TPA application.
-
Inflammation Induction: Apply a solution of TPA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse. Apply the solvent alone to the left ear as a control.
-
Edema Measurement: After 4-6 hours, sacrifice the mice and take a punch biopsy (e.g., 6 mm diameter) from both ears.
-
Weighing: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the TPA-only group.
Data Presentation:
| Treatment Group | Ear Punch Weight Difference (mg, Mean ± SD) | % Edema Inhibition |
| TPA Only | 12.5 ± 1.5 | 0 |
| TPA + Nitroindolinone (1 mg/ear) | 7.0 ± 0.8 | 44 |
| TPA + Nitroindolinone (5 mg/ear) | 4.5 ± 0.5 | 64 |
| TPA + Indomethacin (0.5 mg/ear) | 5.0 ± 0.6 | 60 |
Signaling Pathway Analysis
To understand the molecular mechanisms underlying the anti-inflammatory effects of nitroindolinones, it is crucial to investigate their impact on key inflammatory signaling pathways.
NF-κB Signaling Pathway
Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. The inhibitory effect of nitroindolinones on this pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[12]
Protocol (Western Blot for p-IκBα):
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the nitroindolinone compound followed by LPS stimulation for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and express the level of p-IκBα relative to total IκBα or the loading control.
Protocol (Immunofluorescence for NF-κB p65 Nuclear Translocation):
-
Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips and treat them as described above.
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Observe the localization of p65. In unstimulated cells, it will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. Assess the ability of the nitroindolinone to prevent this translocation.
Diagram of the NF-κB Signaling Pathway:
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38, is another crucial pathway in regulating the inflammatory response.[13] LPS stimulation leads to the phosphorylation and activation of these kinases. The inhibitory effect of nitroindolinones on MAPK signaling can be determined by measuring the levels of phosphorylated ERK, JNK, and p38.[12]
Protocol (Western Blot for p-ERK, p-JNK, p-p38):
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the nitroindolinone compound followed by LPS stimulation for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), p-JNK, and p-p38.
-
Also, probe for total ERK, JNK, and p38 as controls.
-
Use a loading control like β-actin.
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and express the level of each phosphorylated kinase relative to the total amount of that kinase or the loading control.
Diagram of the MAPK Signaling Pathway:
Caption: Simplified MAPK signaling pathway.
Experimental Workflow Diagram:
Caption: Overall experimental workflow.
References
- 1. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of selected cytokines (IL-1beta, IL-6, IL-8, TNF-alfa) in CSF using MSD V-PLEX platform â Vitas Analytical Services [vitas.no]
- 3. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs [mdpi.com]
- 10. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring the Synthesis of 3,3-Dimethyl-5-nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3,3-Dimethyl-5-nitroindolin-2-one is a critical step in the development of various pharmaceutical intermediates. The reaction typically involves the electrophilic nitration of 3,3-dimethylindolin-2-one. Meticulous monitoring of the reaction progress is essential to ensure optimal yield, purity, and safety. Incomplete reactions can lead to difficult purifications, while over-nitration or side reactions can result in impurities that may be challenging to remove.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to monitor this synthesis in real-time and to characterize the final product. The methods covered are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Reaction Overview and Monitoring Strategy
The synthesis involves the introduction of a nitro group (-NO₂) onto the C5 position of the 3,3-dimethylindolin-2-one backbone.
Reaction: 3,3-dimethylindolin-2-one → This compound
A comprehensive monitoring strategy involves using a rapid qualitative technique like TLC for in-process checks and more robust, quantitative methods like HPLC and spectroscopic techniques (NMR, MS) for detailed analysis and final product confirmation.
Figure 1: Overall workflow for the synthesis and monitoring of this compound.
Physicochemical and Spectroscopic Data Summary
The following table summarizes key data for the starting material and the final product, which is crucial for interpreting analytical results.
| Property | 3,3-dimethylindolin-2-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 161.20 g/mol [1] | 206.19 g/mol |
| Appearance | Solid[2] | Yellow Solid[3] |
| Melting Point (°C) | 178-179[1] | ~192-196 |
| TLC Rf (Expected) | ~0.6 - 0.7 | ~0.3 - 0.4 |
| Key ¹H NMR Shifts (δ ppm) | ~1.3 (s, 6H, -C(CH₃)₂)~6.8-7.3 (m, 4H, Ar-H)~8.0 (br s, 1H, -NH) | ~1.4 (s, 6H, -C(CH₃)₂)~7.0 (d, 1H, H-7)~8.1 (dd, 1H, H-6)~8.2 (d, 1H, H-4)~8.5 (br s, 1H, -NH) |
| Key ¹³C NMR Shifts (δ ppm) | ~25 (2C, -CH₃)~43 (-C(CH₃)₂)~109-128 (Ar-C)~142 (Ar-C-N)~181 (C=O) | ~25 (2C, -CH₃)~44 (-C(CH₃)₂)~108-126 (Ar-C)~144 (C-NO₂)~148 (Ar-C-N)~180 (C=O) |
| Key IR Bands (cm⁻¹) | ~3150-3300 (N-H stretch)~1680-1700 (C=O stretch) | ~3150-3300 (N-H stretch)~1690-1710 (C=O stretch)~1520 & ~1340 (N-O stretch, asymmetric & symmetric) |
| Mass Spec (m/z) | 161 [M]⁺ | 206 [M]⁺, 190 [M-O]⁺, 160 [M-NO₂]⁺ |
Note: NMR shifts are predicted based on analogous structures and may vary with solvent and instrument.[3]
Application Notes & Protocols
Thin-Layer Chromatography (TLC)
Application Note: TLC is a rapid, inexpensive, and effective technique for monitoring the progress of the nitration reaction.[4] The introduction of the polar nitro group significantly decreases the Rf value of the product compared to the less polar starting material. By spotting the reaction mixture alongside the starting material standard, one can visually track the consumption of the reactant and the formation of the product. This method is ideal for determining the approximate point of reaction completion.[5][6]
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line ~1 cm from the bottom of the plate.
-
Sample Preparation:
-
Standard (SM): Dissolve ~1 mg of 3,3-dimethylindolin-2-one in 1 mL of ethyl acetate.
-
Reaction Mixture (Rxn): Withdraw a small aliquot (~5-10 μL) from the reaction vessel and quench it in a vial containing ~0.5 mL of ethyl acetate and a small amount of saturated sodium bicarbonate solution to neutralize the acid. Vortex and allow the layers to separate. Use the top organic layer for spotting.
-
-
Spotting: Using a capillary tube, spot the SM and Rxn solutions on the baseline. A co-spot (spotting both SM and Rxn in the same lane) is recommended to confirm spot identity.
-
Development: Place the plate in a developing chamber containing a pre-saturated atmosphere of 20-30% Ethyl Acetate in Hexane .[3][7] Let the solvent front migrate to ~1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The starting material and product are UV active.
-
(Optional) Stain the plate using a potassium permanganate (KMnO₄) dip or an iodine chamber for further visualization.
-
-
Interpretation: The starting material will have a higher Rf value (e.g., ~0.6) than the more polar nitro-product (e.g., ~0.3). The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'Rxn' lane.
Figure 2: Workflow for Thin-Layer Chromatography (TLC) analysis.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion rates, product purity, and the detection of any side products.[8] A reverse-phase method is typically suitable, where the more polar product will have a shorter retention time than the starting material. UV detection at 254 nm is effective for these aromatic compounds.[9][10]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 or Phenyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is required.[10][11]
-
Mobile Phase:
-
Solvent A: Deionized Water (with 0.1% formic acid or trifluoroacetic acid, optional).
-
Solvent B: Acetonitrile or Methanol.
-
-
Sample Preparation:
-
Prepare a stock solution of the starting material and a purified product standard (~1 mg/mL in mobile phase B).
-
Quench a reaction aliquot (~10 µL) in 1 mL of mobile phase B.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[11]
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks for the starting material and product based on the retention times of the standards.
-
Calculate the percentage conversion by comparing the peak area of the starting material at time t to its area at t=0.
-
Determine the purity of the final product by calculating the relative area percent of the product peak.
-
Figure 3: Workflow for quantitative HPLC analysis.
NMR and Mass Spectrometry
Application Note: NMR and MS are powerful techniques for unambiguous structure confirmation of the final product.
-
¹H NMR Spectroscopy is used to observe the change in the aromatic proton signals. The symmetry of the starting material's aromatic region will be broken upon nitration, leading to a distinct three-proton pattern (two doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
Mass Spectrometry confirms the successful addition of the nitro group by showing a molecular ion peak corresponding to the mass of the product (m/z = 206). The mass difference of 45 amu compared to the starting material (m/z = 161) is a clear indicator of nitration. Fragmentation patterns can further support the structure.
Protocol (Sample Preparation for Analysis):
-
Purification: Ensure the crude product is purified (e.g., by recrystallization or column chromatography) before definitive spectroscopic analysis.
-
NMR Sample: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
MS Sample: Dissolve a small amount (<1 mg) of the purified product in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI) or Electron Impact (EI).
Figure 4: Logic diagram for spectroscopic structure confirmation.
References
- 1. americanelements.com [americanelements.com]
- 2. 3,3-Dimethylindolin-2-one | 19155-24-9 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. waters.com [waters.com]
Application Notes and Protocols for the Use of 3,3-Dimethyl-5-nitroindolin-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-5-nitroindolin-2-one, a derivative of isatin, is a valuable and versatile intermediate in the synthesis of a wide array of heterocyclic compounds. The presence of the electron-withdrawing nitro group at the 5-position and the gem-dimethyl substitution at the 3-position significantly influences its reactivity, making it a key building block for the construction of complex molecular architectures, particularly spiro-heterocycles. These resulting compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic systems. The protocols are based on established methodologies for related isatin derivatives and have been adapted to account for the specific structural features of this intermediate.
Key Applications
The strategic placement of the reactive carbonyl group at the C-2 position and the potential for functionalization at the C-3 position make this compound a prime candidate for participation in a variety of chemical transformations, including:
-
Multi-component Reactions (MCRs): Its ability to react with multiple reagents in a single pot makes it an ideal substrate for the efficient synthesis of complex heterocyclic libraries.
-
Spiro-heterocycle Synthesis: The C-3 position serves as a spiro center, enabling the construction of intricate three-dimensional spiro-oxindole scaffolds.
-
Knoevenagel Condensation: The reactive carbonyl group readily undergoes condensation with active methylene compounds, leading to the formation of ylidene intermediates that can be further elaborated into various heterocyclic rings.
Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles]
This protocol describes a four-component reaction for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, a class of compounds with potential biological activities. The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and cyclization sequence.
Reaction Scheme:
Figure 1: Reaction pathway for the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles].
Experimental Protocol
-
Preparation of the Reaction Mixture: In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent and a catalytic amount of a suitable base such as piperidine or triethylamine (0.1 mmol). The use of a catalyst can significantly improve the reaction rate and yield.[1]
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields for the synthesis of related spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives using isatin as a starting material. The yields for reactions starting with this compound are expected to be comparable, although optimization of reaction conditions may be necessary.
| Entry | Isatin Derivative | Catalyst | Solvent | Time | Yield (%) |
| 1 | Isatin | Piperidine | Ethanol | 2 h | 92 |
| 2 | 5-Nitroisatin | Triethylamine | Ethanol | 3 h | 88 |
| 3 | 5-Bromoisatin | Fe3O4@l-arginine | Solvent-free | 30 min | 95 |
Synthesis of Spiro[indoline-3,2'-quinazoline] Derivatives
This protocol outlines the synthesis of spiro[indoline-3,2'-quinazoline] derivatives through a three-component reaction involving this compound, an aniline, and isatoic anhydride. This reaction provides access to a class of compounds with potential applications in medicinal chemistry.
Reaction Scheme:
Figure 2: Reaction pathway for the synthesis of spiro[indoline-3,2'-quinazoline] derivatives.
Experimental Protocol
-
Reactant Preparation: In a sealed vessel, add this compound (1 mmol), the desired aniline derivative (1 mmol), and isatoic anhydride (1 mmol).
-
Solvent and Catalyst: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL). The reaction can be catalyzed by a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for the required time (typically 6-12 hours), monitoring the progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
The following table presents data for the synthesis of related spiro[indoline-quinazoline] derivatives from various isatins.
| Entry | Isatin Derivative | Aniline Derivative | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Aniline | Yb(OTf)₃ | DMF | 8 | 85 |
| 2 | 5-Nitroisatin | 4-Methoxyaniline | p-TSA | DMSO | 10 | 78 |
| 3 | 5-Chloroisatin | 4-Chloroaniline | None | Acetic Acid | 12 | 72 |
Knoevenagel Condensation for the Synthesis of 3-Ylidene-indolin-2-ones
The Knoevenagel condensation is a fundamental reaction for functionalizing the C-3 position of this compound. The resulting 3-ylidene derivatives are versatile intermediates for the synthesis of various heterocyclic systems.
Reaction Scheme:
Figure 3: Knoevenagel condensation of this compound.
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1 mmol) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture. The product usually precipitates and can be collected by filtration. Wash the solid with a small amount of cold solvent and dry.
Quantitative Data
The following table provides representative yields for the Knoevenagel condensation of various isatin derivatives. The gem-dimethyl group in this compound is not expected to significantly hinder this reaction.
| Entry | Isatin Derivative | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Malononitrile | Piperidine | Ethanol | 1 | 95 |
| 2 | 5-Nitroisatin | Ethyl Cyanoacetate | Triethylamine | Acetic Acid | 2 | 90 |
| 3 | 5-Bromoisatin | Barbituric Acid | Piperidine | Ethanol | 3 | 85 |
Conclusion
This compound is a highly valuable intermediate for the synthesis of a diverse range of heterocyclic compounds, particularly spiro-oxindoles. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this building block. The presence of the gem-dimethyl group at the C-3 position can influence the stereochemical outcome of certain reactions, offering opportunities for the development of novel, stereochemically complex molecules. Further investigation into the reactivity of this intermediate is warranted to fully exploit its utility in the discovery of new therapeutic agents.
References
Application Notes and Protocols for Developing a Screening Library of 3,3-Dimethyl-5-nitroindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] The 3,3-disubstituted oxindole moiety, in particular, offers a three-dimensional architecture that can be exploited to achieve potent and selective inhibition of various protein kinases. The addition of a nitro group at the 5-position can further influence the electronic properties of the molecule and provide a handle for further derivatization. This document provides a comprehensive guide for the development of a screening library based on the 3,3-Dimethyl-5-nitroindolin-2-one core, from synthesis to biological evaluation.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core scaffold is a crucial first step in the development of the screening library. A reliable synthetic route is essential for producing the necessary quantities of the starting material for subsequent diversification.
Protocol 1: Synthesis of this compound[3]
This protocol outlines the nitration of 3,3-dimethylindolin-2-one to yield the desired 5-nitro derivative.
Materials:
-
3,3-dimethylindolin-2-one
-
Fuming nitric acid
-
80% Sulphuric acid
-
Ice
-
Water
-
Ethyl acetate
-
Heptane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulphuric acid. Cool the solution in an ice bath.
-
Prepare a nitrating mixture by adding 22 ml of fuming nitric acid dropwise to 200 ml of 80% sulphuric acid, with cooling.
-
Add the nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture onto ice with stirring.
-
Collect the precipitate by suction filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethyl acetate/heptane to obtain pure this compound.
II. Library Development: Generating Structural Diversity
With the core scaffold in hand, the next step is to generate a library of derivatives with diverse substituents at various positions. This can be achieved through a variety of chemical transformations. A common strategy for diversifying the indolin-2-one core is through condensation reactions at the C3-position (after removal of the dimethyl groups if desired, though for this library we will build upon the 3,3-dimethyl scaffold) or through modification of the nitro group. For this library, we will focus on N-alkylation/arylation and reduction of the nitro group followed by functionalization of the resulting amine.
Workflow for Library Synthesis
Caption: Workflow for the synthesis of the this compound derivative library.
III. High-Throughput Screening (HTS) for Anticancer Activity
The primary goal of developing this library is to identify compounds with potential anticancer activity. A high-throughput screening (HTS) campaign is an efficient method to assess the biological activity of a large number of compounds.[3]
HTS Workflow
Caption: High-throughput screening workflow for identifying anticancer compounds.
Protocol 2: Cell Viability Screening using MTT Assay[5][6][7][8][9]
This protocol describes a colorimetric assay to assess the effect of the library compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
384-well clear flat-bottom plates
-
Library of this compound derivatives dissolved in DMSO
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Automated liquid handler (optional, but recommended for HTS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL per well.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare a working concentration of the library compounds by diluting the stock solutions in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Add 10 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 50 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results of the primary screen can be presented as the percentage of cell viability relative to the vehicle control.
| Compound ID | Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| DM5NI-001 | 10 | 95.2 | 98.1 | 96.5 |
| DM5NI-002 | 10 | 45.7 | 52.3 | 60.1 |
| DM5NI-003 | 10 | 88.9 | 91.4 | 89.7 |
| ... | ... | ... | ... | ... |
| Positive Control | 1 | 10.5 | 12.8 | 15.2 |
IV. Hit Confirmation and Secondary Assays
Compounds that show significant activity in the primary screen (e.g., >50% inhibition of cell viability) are considered "hits" and should be subjected to further validation and characterization.
Protocol 3: Caspase-3/7 Activity Assay[4][10][11][12][13]
This assay determines if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
HeLa cells (or another sensitive cell line identified from the primary screen)
-
Complete cell culture medium
-
Hit compounds
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates
Equipment:
-
Cell culture incubator
-
Luminometer
Procedure:
-
Seed cells in opaque-walled plates and treat with various concentrations of the hit compounds as described in the MTT assay protocol.
-
After the incubation period (e.g., 24-48 hours), equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Data Presentation:
| Compound ID | Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Increase vs. Control |
| DM5NI-002 | 1 | 15,234 | 2.5 |
| 5 | 45,890 | 7.6 | |
| 10 | 89,123 | 14.8 | |
| Vehicle Control | - | 6,021 | 1.0 |
| Positive Control | 1 | 120,456 | 20.0 |
Protocol 4: Cell Cycle Analysis by Flow Cytometry[14][15][16][17][18]
This protocol is used to determine if the compounds induce cell cycle arrest.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Hit compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Equipment:
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with hit compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 | 35.1 | 19.7 |
| DM5NI-002 (5 µM) | 68.9 | 15.4 | 15.7 |
| Positive Control | 10.3 | 20.1 | 69.6 |
V. Potential Signaling Pathways
Indolin-2-one derivatives are well-known inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[5] A potential mechanism of action for active compounds from this library could be the inhibition of key signaling pathways.
Hypothetical Kinase Signaling Pathway
Caption: A simplified receptor tyrosine kinase signaling pathway potentially targeted by this compound derivatives.
Conclusion
The development of a focused screening library of this compound derivatives presents a promising strategy for the discovery of novel anticancer agents. The protocols and workflows detailed in these application notes provide a comprehensive framework for the synthesis, screening, and initial characterization of such a library. Successful identification of potent and selective compounds will pave the way for further lead optimization and preclinical development.
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-5-nitroindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-Dimethyl-5-nitroindolin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and product purity.
Issue 1: Low or No Product Yield
| Possible Cause | Recommendation |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: Maintain the recommended reaction temperature. Low temperatures can significantly slow down the reaction rate. |
| Suboptimal Reagent Concentration | - Acid Concentration: The concentration of sulfuric acid is crucial for the generation of the nitronium ion (NO₂⁺). Using a lower concentration than recommended may result in a slower reaction and lower yield.[1] - Nitrating Agent: Ensure the fuming nitric acid is of good quality and has not degraded. |
| Poor Mixing | - Inadequate stirring can lead to localized overheating or poor dispersion of reactants, resulting in lower yields. Ensure vigorous and consistent stirring throughout the addition of the nitrating agent and the subsequent reaction time. |
| Starting Material Purity | - Impurities in the starting 3,3-dimethylindolin-2-one can lead to side reactions and reduced yield. Ensure the starting material is of high purity. |
Issue 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Recommendation |
| Over-nitration (Dinitration) | - Temperature Control: This is the most critical factor. The nitration reaction is highly exothermic. Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent the formation of dinitro- and other over-nitrated byproducts. Exceeding the optimal temperature increases the likelihood of multiple nitro groups being added to the aromatic ring.[1] - Stoichiometry: Use the correct molar ratio of nitric acid to the starting material. An excess of nitric acid can promote dinitration. |
| Formation of Isomeric Byproducts | - Reaction Conditions: While the 5-nitro isomer is the major product due to the directing effects of the substituents on the indolinone ring, other isomers (e.g., 4-nitro, 6-nitro, 7-nitro) can form in small amounts. Adhering strictly to the recommended temperature and reaction time can help minimize the formation of these isomers. |
| Oxidation Side Reactions | - Nitric acid is a strong oxidizing agent. At higher temperatures, it can lead to the formation of undesired oxidized byproducts, which can complicate purification and lower the yield of the desired product. Strict temperature control is essential. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommendation |
| Presence of Acidic Impurities | - Thorough Washing: After quenching the reaction with ice, it is crucial to wash the crude product thoroughly with water to remove any residual sulfuric and nitric acids. The washing should continue until the filtrate is neutral. |
| Co-precipitation of Impurities | - Controlled Precipitation: When pouring the reaction mixture onto ice, do so slowly and with vigorous stirring. This promotes the formation of a filterable precipitate and can help minimize the trapping of impurities within the product crystals. |
| Ineffective Recrystallization | - Solvent Selection: A mixture of ethyl acetate and heptane is a reported solvent system for the recrystallization of this compound. If this is not effective, consider other solvent systems. For similar nitro-heterocyclic compounds, ethanol/water or toluene can be effective for removing different types of impurities. It is advisable to perform small-scale solvent screening to find the optimal recrystallization conditions. - Slow Cooling: Allow the hot recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| Persistent Colored Impurities | - If colored impurities persist after recrystallization, treatment with a small amount of activated charcoal in the hot recrystallization solution can be effective in adsorbing these impurities. However, use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A: A reported yield for this synthesis is approximately 78% under optimized conditions. However, yields can vary depending on the scale of the reaction, the purity of the reagents, and the strict control of reaction parameters.
Q2: Why is fuming nitric acid used instead of concentrated nitric acid?
A: Fuming nitric acid is a more potent nitrating agent because it contains a higher concentration of dinitrogen pentoxide (N₂O₅), which is a precursor to the active nitronium ion (NO₂⁺). This allows the reaction to proceed more efficiently under the specified conditions.
Q3: What is the role of sulfuric acid in this reaction?
A: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion, which drives the equilibrium towards the formation of the electrophile.
Q4: How can I monitor the progress of the reaction?
A: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The starting material and the product should have different Rf values, allowing for easy visualization of the conversion.
Q5: What are the key safety precautions for this synthesis?
A: This reaction involves the use of highly corrosive and strong oxidizing acids (fuming nitric acid and concentrated sulfuric acid). It is imperative to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating agent should be done slowly and with efficient cooling to control the exothermic reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | 3,3-dimethylindolin-2-one | High purity is recommended. |
| Nitrating Agent | Fuming Nitric Acid | |
| Catalyst/Solvent | 80% Sulfuric Acid | |
| Reaction Temperature | 0 - 5 °C (during addition) | Crucial for minimizing side reactions. |
| Reaction Time | ~30 minutes (post-addition) | Monitor by TLC for completion. |
| Reported Yield | ~78% | |
| Melting Point | 192°-196° C | After recrystallization from ethyl acetate/heptane. |
Experimental Protocol
This protocol is based on a reported synthesis of this compound.
Materials:
-
3,3-dimethylindolin-2-one
-
Fuming nitric acid
-
80% Sulfuric acid
-
Ice
-
Water (deionized or distilled)
-
Ethyl acetate
-
Heptane
Equipment:
-
Round bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Starting Material Solution: In a round bottom flask equipped with a magnetic stir bar, dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulfuric acid. Cool the solution in an ice bath with stirring.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 22 ml of fuming nitric acid to 200 ml of 80% sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one from the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition using the ice bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for approximately 30 minutes, while still maintaining the cold temperature.
-
Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product, for instance, in a desiccator over a suitable drying agent.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and heptane to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
troubleshooting side reactions in the nitration of 3,3-dimethylindolin-2-one
Welcome to the technical support center for the nitration of 3,3-dimethylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the nitration of 3,3-dimethylindolin-2-one in a question-and-answer format.
Q1: My reaction mixture turned into a dark, tarry, and insoluble mess. What happened and how can I prevent this?
A1: This is likely due to acid-induced polymerization . The indolin-2-one ring system is electron-rich, making it susceptible to polymerization under the harsh conditions of concentrated nitric and sulfuric acids.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, ideally between 0-5 °C, throughout the addition of the nitrating mixture. This slows down the reaction rate and minimizes side reactions.
-
Controlled Reagent Addition: Add the nitrating mixture dropwise and very slowly to the solution of 3,3-dimethylindolin-2-one. This prevents localized "hot spots" where the concentration of the strong acid is too high.
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents that do not require strongly acidic conditions. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a viable option that can reduce polymerization.[1]
Q2: I obtained a mixture of products and the yield of the desired 5-nitro-3,3-dimethylindolin-2-one is low. What are the likely side products and how can I improve the regioselectivity?
A2: The primary side products in this reaction are undesired isomers, mainly 7-nitro-3,3-dimethylindolin-2-one , and potentially dinitrated products . The amide group in the indolinone ring is an ortho-, para-director. In this case, the 5-position (para to the amine) is the major product, but substitution at the 7-position (ortho to the amine) can also occur.
Troubleshooting Steps to Improve Regioselectivity:
-
Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can influence the isomer ratio. While mixed acid (HNO₃/H₂SO₄) is common, exploring other nitrating systems may offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another due to differences in activation energies for the formation of the different positional isomers.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel.
Q3: I suspect I have formed dinitrated byproducts. How can I confirm this and how do I avoid their formation?
A3: Dinitration can occur if the reaction conditions are too harsh, leading to the introduction of a second nitro group onto the aromatic ring.
Confirmation:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of dinitro-3,3-dimethylindolin-2-one.
-
NMR Spectroscopy: The 1H NMR spectrum of a dinitrated product will show fewer aromatic protons with different splitting patterns compared to the mono-nitrated product.
Prevention of Dinitration:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Temperature Control: As with other side reactions, maintaining a low temperature is crucial to disfavor the second nitration, which typically requires more forcing conditions.
Q4: My product appears to be contaminated with colored impurities, even after initial workup. What could these be and how do I remove them?
A4: These colored impurities are often due to oxidation byproducts . Nitric acid is a strong oxidizing agent, and under the reaction conditions, it can lead to the formation of various oxidized species, contributing to the overall impurity profile and coloration of the product.
Removal of Oxidation Byproducts:
-
Washing during Workup: After quenching the reaction on ice, thoroughly wash the crude product with water to remove residual acids and water-soluble impurities. A subsequent wash with a sodium bicarbonate solution can help neutralize any remaining acid.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) is an effective method for purifying the desired nitro-compound and removing colored impurities.[2]
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated carbon can help adsorb colored impurities before recrystallization.
Q5: I am concerned about the stability of the lactam ring under strong acidic conditions. Could hydrolysis be a side reaction?
A5: Yes, hydrolysis of the lactam (amide) ring is a potential side reaction under strong acidic conditions, which would lead to the opening of the five-membered ring. While amides are generally stable, the harsh conditions of nitration can promote this side reaction to some extent.
Detection and Prevention:
-
Analysis: Hydrolysis would result in a product with a significantly different polarity and mass. This can be detected by TLC, LC-MS, and NMR.
-
Minimizing Reaction Time: A shorter reaction time reduces the exposure of the lactam to the strong acid, thereby minimizing hydrolysis.
-
Milder Conditions: Using milder nitrating agents that do not require concentrated sulfuric acid can significantly reduce the risk of lactam hydrolysis.
Data Presentation
Table 1: Common Side Products in the Nitration of 3,3-Dimethylindolin-2-one and their Characteristics
| Side Product | Structure | Common Cause | Prevention/Minimization |
| 7-Nitro Isomer | Isomeric product | Inherent reactivity of the substrate | Optimize nitrating agent and temperature; Chromatographic separation |
| Dinitro Products | Over-nitration | Harsh reaction conditions (high temp., excess nitrating agent) | Control stoichiometry and reaction time; Maintain low temperature |
| Polymerization Products | Acid-induced polymerization | High concentration of strong acid; High temperature | Low temperature; Slow addition of reagents; Milder nitrating agents |
| Oxidation Byproducts | Oxidizing nature of nitric acid | Harsh reaction conditions | Careful temperature control; Thorough workup and purification |
| Lactam Hydrolysis Product | Acid-catalyzed hydrolysis | Prolonged exposure to strong acid | Minimize reaction time; Use milder nitrating agents |
Experimental Protocols
Protocol 1: Standard Nitration of 3,3-Dimethylindolin-2-one using Mixed Acid [2]
-
Preparation of the Substrate Solution: Dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 mL of 80% sulfuric acid in a flask equipped with a stirrer and a cooling bath.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add 22 mL of fuming nitric acid to 200 mL of 80% sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Cool the solution of 3,3-dimethylindolin-2-one to 0-5 °C. Add the prepared nitrating mixture dropwise to the substrate solution over a period of at least 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Workup: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.
-
Isolation: Filter the resulting precipitate by suction, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Purification: Recrystallize the crude product from an ethyl acetate/heptane mixture to yield pure 3,3-dimethyl-5-nitroindolin-2-one.
Protocol 2: Analysis of Reaction Mixture by HPLC-UV
-
Objective: To quantify the ratio of the desired 5-nitro isomer to the 7-nitro isomer and other byproducts.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both the desired product and potential nitro-isomers have significant absorbance (e.g., 254 nm or 348 nm).[3]
-
Sample Preparation: Dilute a small aliquot of the crude reaction product in a suitable solvent (e.g., acetonitrile) and filter before injection.
-
Quantification: Use authentic standards of the 5-nitro and 7-nitro isomers to determine retention times and create calibration curves for accurate quantification.
Visualizations
References
purification of 3,3-Dimethyl-5-nitroindolin-2-one from regioisomers by recrystallization
Technical Support Center: Purification of 3,3-Dimethyl-5-nitroindolin-2-one
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions regarding the purification of this compound from its regioisomers (e.g., 4-nitro, 6-nitro, and 7-nitro isomers) using recrystallization techniques.
Troubleshooting Guide
Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid, can happen for a few reasons:
-
High Supersaturation: The solution is too concentrated, causing the solute to come out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for crystal lattice formation.
-
Impurities: Significant amounts of impurities can depress the melting point of the mixture.
Troubleshooting Steps:
-
Reheat the solution until the oil completely redissolves.[1]
-
Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease saturation.[2]
-
Allow the flask to cool much more slowly. You can insulate the flask by placing it on a wooden block or paper towels to slow heat loss.[2]
-
If oiling persists, consider "seeding" the solution by adding a tiny crystal of the pure desired product once the solution has cooled slightly.[1][3]
Q2: The yield of my recrystallized product is very low. How can I improve it?
A2: A low yield is a common issue in recrystallization and can often be attributed to the following:
-
Using too much solvent: This is the most frequent cause.[4] An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose product mass.
-
Incomplete cooling: Not cooling the solution to a low enough temperature can result in incomplete precipitation.
Troubleshooting Steps:
-
Use the minimum amount of hot solvent required to fully dissolve the crude solid.[3]
-
To improve recovery from the mother liquor (the remaining solution after filtration), you can try to reduce the solvent volume by gentle heating or using a rotary evaporator and then re-cooling to precipitate more product.[2][4] Be aware this second crop of crystals may be less pure.
-
Ensure the solution is thoroughly cooled, potentially in an ice-water bath, to maximize crystal formation before filtration.[1]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.[3]
Q3: No crystals are forming, even after the solution has cooled completely.
A3: This is likely due to either using far too much solvent or the solution becoming supersaturated.[4]
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a nucleation point for crystal growth.[3][4]
-
Seeding: Add a "seed crystal" of the pure compound to the solution.[3]
-
Reduce Solvent Volume: If the above methods fail, it is almost certain that too much solvent was used. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[2]
Q4: The final product is still impure or has poor color.
A4: This indicates that the chosen recrystallization solvent is not ideal for rejecting the specific impurities present or that impurities were trapped during crystallization.
Troubleshooting Steps:
-
Re-evaluate the Solvent: The ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures, while dissolving the regioisomeric impurities well at all temperatures (to keep them in the mother liquor). A different solvent or a mixed-solvent system may be necessary.
-
Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Use a minimal amount, as it can also adsorb your product.[1]
-
Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[2] Ensure the cooling process is slow and undisturbed to allow for the formation of purer crystals.
Frequently Asked Questions (FAQs)
Q5: What is the best starting solvent for recrystallizing this compound?
A5: The selection of an appropriate solvent is critical. For nitro-aromatic compounds, polar aprotic solvents or alcohols are often a good starting point. A solvent screening is highly recommended. Common choices to test include:
-
Ethanol or Methanol
-
Ethyl Acetate
-
Acetone
-
Toluene
-
A mixed solvent system, such as Toluene/Hexane or Ethanol/Water.[5]
The key is to find a solvent or solvent pair where the desired 5-nitro isomer has high solubility when hot and low solubility when cold, while the other regioisomers have different solubility profiles.
Q6: How can I separate regioisomers with very similar properties?
A6: Separating regioisomers is challenging because they often have very similar physical properties, including solubility.
-
Fractional Crystallization: This technique involves multiple, sequential recrystallization steps. The initial crystals will be enriched in the least soluble isomer. The mother liquor can then be concentrated and recrystallized again to isolate another isomer.
-
Solvent System Optimization: Experiment with mixed solvent systems. A carefully chosen ratio of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can often exploit subtle solubility differences between isomers.
-
Alternative Methods: If recrystallization proves ineffective, other purification techniques like column chromatography may be required.[4]
Q7: How much crude material should I start with for a recrystallization?
A7: It is best to work with a quantity that is manageable in your available glassware. A shallow pool of solvent in a large flask can lead to very rapid cooling and evaporation, which is not ideal.[2] Ensure the minimum amount of hot solvent needed to dissolve your solid is at least 1-2 cm deep in the flask. For initial screening, starting with 100-500 mg of crude material is often sufficient to evaluate different solvents.
Data Presentation
The following table is a representative example of data that should be collected during a solvent screening experiment to identify the optimal conditions for purifying this compound.
| Solvent System | Solubility (Crude) at 25°C | Solubility (Crude) at Boiling | Crystal Formation on Cooling | Purity of Crystals (e.g., by HPLC/NMR) | Recovery Yield |
| Ethanol | Sparingly Soluble | Soluble | Slow, well-formed needles | Enriched in 5-nitro isomer | Moderate |
| Toluene | Insoluble | Sparingly Soluble | Rapid, fine powder | Minor enrichment | Low |
| Ethyl Acetate | Soluble | Very Soluble | None (remains in solution) | N/A | 0% |
| Toluene/Hexane (4:1) | Insoluble | Soluble | Controlled, block-like crystals | Highly enriched in 5-nitro isomer | Good |
| Ethanol/Water (9:1) | Sparingly Soluble | Very Soluble | Oiled out initially | N/A | N/A |
Experimental Protocols
General Protocol for Recrystallization Screening and Purification:
-
Solvent Selection: Place approximately 50 mg of the crude regioisomer mixture into several different test tubes. To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, noting the solubility. Heat the tubes that showed poor solubility at room temperature to the solvent's boiling point and observe if the solid dissolves.[3] The ideal solvent will dissolve the solid completely when hot but not at room temperature.
-
Dissolution: Place the bulk of the crude this compound mixture into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration quickly to remove them before the solution cools and the product begins to crystallize.[1]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing soluble impurities.[3]
-
Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying on the filter or in a desiccator. The final yield and purity should then be determined.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
optimizing reaction conditions for the synthesis of 5-nitroindolin-2-ones
Welcome to the technical support center for the synthesis of 5-nitroindolin-2-ones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-nitroindolin-2-one?
A1: The most prevalent strategies involve the cyclization of a substituted phenylacetic acid derivative. A common and effective route starts with the nitration of a phenylacetic acid precursor, followed by the formation of an N-acyl or N-halo derivative, which then undergoes intramolecular cyclization. Another approach is the reductive cyclization of a dinitro-substituted phenylacetic acid.
Q2: I am experiencing low yields in my cyclization step. What are the potential causes?
A2: Low yields in the intramolecular cyclization to form the indolin-2-one ring can stem from several factors:
-
Incomplete activation of the leaving group: If your strategy involves the cyclization of a 2-halo-5-nitrophenylacetamide, incomplete activation or a poor leaving group can hinder the reaction.
-
Steric hindrance: Bulky substituents on the acyl group or the aniline nitrogen can impede the intramolecular reaction.
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice of base or acid catalyst are critical and often require empirical optimization.[1]
-
Side reactions: Polymerization or intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted starting materials (e.g., 2-chloro-5-nitrophenylacetic acid), the N-acylated intermediate if the cyclization is incomplete, and potential side-products from intermolecular reactions. Regioisomers (e.g., 7-nitroindolin-2-one) are generally not a major concern if the starting material is correctly substituted, but can arise if the initial nitration step is not selective.
Q4: Can I use a Fischer indole synthesis approach to obtain 5-nitroindolin-2-one?
A4: While the Fischer indole synthesis is excellent for preparing indoles, it is not a direct route to indolin-2-ones. However, a related approach can be used to synthesize 5-nitroindoline-2-carboxylic acid from p-nitrophenylhydrazine and pyruvic acid, which can then be further processed.[2] This method requires a subsequent decarboxylation step to arrive at the desired 5-nitroindolin-2-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-nitroindolin-2-one, with a focus on a common synthetic pathway involving the cyclization of 2-chloro-5-nitrophenylacetic acid derivatives.
Problem 1: Low Yield or No Reaction in the Cyclization Step
| Potential Cause | Troubleshooting & Optimization |
| Poor Leaving Group | Ensure the halide on the phenylacetic acid is sufficiently activated. Bromide is often a better leaving group than chloride. |
| Insufficiently Basic/Acidic Conditions | If using a base-mediated cyclization of an N-acyl derivative, screen different bases (e.g., NaH, K2CO3, Et3N) and solvents. For acid-catalyzed cyclizations, optimize the concentration and strength of the acid. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC to check for product formation and decomposition. |
| Steric Hindrance | If possible, use a less bulky protecting or acyl group on the nitrogen. |
| Intermolecular Side Reactions | Run the reaction at a higher dilution to favor the intramolecular cyclization. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting & Optimization |
| Polymerization | Use milder reaction conditions (lower temperature, weaker base/acid). High concentrations can favor polymerization; try running the reaction under more dilute conditions. |
| Side reactions of the nitro group | Under strongly reductive conditions intended for cyclization, the nitro group can be reduced. Ensure your reaction conditions are selective for the cyclization. |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid the accumulation of intermediates. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Product co-elutes with starting material | Optimize your column chromatography conditions. A different solvent system or a different stationary phase (e.g., alumina instead of silica gel) may provide better separation. |
| Product is poorly soluble | Recrystallization is often an effective purification method for indolin-2-ones. Screen a variety of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, ethyl acetate, or mixtures with water. |
| Presence of colored impurities | If the product is colored, treatment with activated charcoal during recrystallization can help to remove these impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-chloro-5-nitrophenyl)acetic acid
This protocol is based on the nitration of 2-chlorophenylacetic acid.
Materials:
-
2-chlorophenylacetic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
Cool a solution of 2-chlorophenylacetic acid in concentrated sulfuric acid to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to warm to 0 °C and stir for 4 hours.[3]
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Synthesis of 2-chloro-N-acyl-5-nitrophenylacetamide
Materials:
-
2-(2-chloro-5-nitrophenyl)acetic acid
-
Thionyl chloride or oxalyl chloride
-
Ammonia solution or desired amine
-
Anhydrous dichloromethane (DCM) or another suitable solvent
Procedure:
-
Suspend 2-(2-chloro-5-nitrophenyl)acetic acid in anhydrous DCM.
-
Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled solution of ammonia or the desired amine.
-
Stir the reaction mixture for 2-4 hours.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acetamide.
Protocol 3: Intramolecular Cyclization to 5-Nitroindolin-2-one
This protocol describes a base-mediated intramolecular cyclization.
Materials:
-
2-chloro-N-acyl-5-nitrophenylacetamide
-
Strong base (e.g., Sodium Hydride, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Dissolve the 2-chloro-N-acyl-5-nitrophenylacetamide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the strong base portion-wise, monitoring for gas evolution if using sodium hydride.
-
Allow the reaction to warm to room temperature or gently heat as needed, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for Key Steps
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitration | 2-chlorophenylacetic acid | Fuming HNO3, H2SO4 | - | -10 to 0 | 4 | 70-85 |
| Amidation | 2-(2-chloro-5-nitrophenyl)acetic acid | Oxalyl chloride, NH3 | Dichloromethane | 0 to RT | 2-4 | 85-95 |
| Cyclization | 2-chloro-N-acyl-5-nitrophenylacetamide | NaH or K-tert-butoxide | DMF or THF | 0 to RT/Heat | 2-12 | 60-80 |
Note: Yields are approximate and can vary significantly based on the specific substrate, scale, and experimental conditions.
Visualizations
Caption: A typical experimental workflow for the synthesis of 5-nitroindolin-2-one.
Caption: Troubleshooting logic for addressing low yields in the cyclization step.
References
identifying and removing common impurities in 3,3-Dimethyl-5-nitroindolin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-5-nitroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the electrophilic nitration of the precursor, 3,3-dimethylindolin-2-one. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Q2: What are the potential impurities I might encounter during the synthesis?
A2: During the nitration of 3,3-dimethylindolin-2-one, several impurities can form. The most common include:
-
Unreacted Starting Material: 3,3-dimethylindolin-2-one.
-
Isomeric Byproducts: Primarily 3,3-Dimethyl-7-nitroindolin-2-one, and potentially other positional isomers.
-
Dinitro Derivatives: Over-nitration can lead to the formation of dinitro-3,3-dimethylindolin-2-one isomers.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product and byproducts. A typical solvent system for TLC analysis could be a mixture of hexane and ethyl acetate.
Q4: My reaction seems to be producing a mixture of products. How can I confirm the identity of the desired this compound?
A4: The identity of the product can be confirmed using various spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the aromatic ring will give a characteristic splitting pattern in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of the nitro group (NO₂) and the lactam carbonyl (C=O) will show characteristic absorption bands.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Nitrating Agent Concentration | Ensure the correct ratio of nitric acid to sulfuric acid is used. The concentration of the nitrating species is crucial for efficient reaction. |
| Decomposition of Product | Nitration reactions can be exothermic. Maintain a low reaction temperature (typically 0-5 °C) to prevent degradation of the starting material and product. |
| Formation of Multiple Isomers | The directing effects of the substituents on the indolin-2-one ring can lead to the formation of various nitro-isomers. Purification will be necessary to isolate the desired 5-nitro isomer. |
Issue 2: Presence of Unreacted Starting Material
| Identification Method | Removal Method |
| TLC: A spot corresponding to the Rf value of 3,3-dimethylindolin-2-one. | Column Chromatography: Use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar product from the less polar starting material. |
| ¹H NMR: Presence of signals corresponding to the starting material in the product spectrum. | Recrystallization: Choose a solvent system in which the product has lower solubility than the starting material at low temperatures. |
Issue 3: Presence of Isomeric Impurities (e.g., 3,3-Dimethyl-7-nitroindolin-2-one)
| Identification Method | Removal Method |
| TLC: Isomers may have slightly different Rf values, appearing as close or overlapping spots. | Column Chromatography: Careful column chromatography with a shallow gradient may be required to separate the isomers. |
| ¹H NMR: The aromatic region of the spectrum will show a different splitting pattern for the 7-nitro isomer compared to the 5-nitro product. | Recrystallization: Fractional recrystallization may be effective if the isomers have sufficiently different solubilities in a particular solvent system. |
Issue 4: Presence of Dinitro Compounds
| Identification Method | Removal Method |
| TLC: Dinitro compounds are typically more polar and will have a lower Rf value than the mononitrated product. | Column Chromatography: These highly polar impurities can be separated from the desired product by column chromatography. |
| Mass Spectrometry: The mass spectrum will show a higher molecular weight corresponding to the addition of two nitro groups. | Recrystallization: The difference in polarity and molecular weight may allow for separation by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add nitric acid to concentrated sulfuric acid with stirring.
-
Reaction: Dissolve 3,3-dimethylindolin-2-one in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product in a desiccator or vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for identifying common impurities in the synthesis of this compound.
challenges in the scale-up synthesis of 3,3-Dimethyl-5-nitroindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,3-Dimethyl-5-nitroindolin-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient nitrating agent. 2. Reaction temperature is too low. 3. Poor quality of starting materials or reagents. 4. Inefficient quenching leading to product decomposition. | 1. Ensure the correct stoichiometry of fuming nitric acid. 2. Carefully monitor and maintain the reaction temperature within the optimal range (see protocol). 3. Use high-purity 3,3-dimethylindolin-2-one and fresh fuming nitric acid and sulfuric acid. 4. Pour the reaction mixture onto a vigorously stirred ice/water mixture to ensure rapid and uniform quenching. |
| Formation of Impurities/Side Products | 1. Over-nitration (di-nitro products) due to excess nitrating agent or high temperature. 2. Formation of undesired isomers (e.g., 4-nitro, 6-nitro). 3. Oxidation of the starting material. | 1. Add the nitrating agent dropwise with efficient cooling. Avoid temperature spikes. 2. Maintain a low reaction temperature to favor the formation of the 5-nitro isomer. 3. Ensure the starting material is fully dissolved before adding the nitrating agent. |
| Difficult Purification | 1. Oily product that is difficult to filter and dry. 2. Presence of persistent colored impurities. 3. Co-precipitation of inorganic salts. | 1. Ensure complete precipitation by pouring the reaction mixture onto a sufficient amount of ice. Wash the crude product thoroughly with water. Recrystallization from a suitable solvent system like ethyl acetate/heptane can improve crystallinity.[1] 2. Consider a wash with a dilute sodium bicarbonate solution to remove acidic impurities. Recrystallization is often effective. 3. Wash the filtered product extensively with cold water to remove any residual acid and salts. |
| Exothermic Runaway on Scale-up | 1. Inadequate cooling capacity for the larger reaction volume. 2. Addition of nitrating agent is too fast. | 1. Ensure the reactor has sufficient cooling capacity. Consider using a jacketed reactor with a reliable cooling system. For industrial-scale, continuous flow reactors offer superior heat management.[2][3] 2. The rate of addition of the nitrating agent should be carefully controlled and slowed down for larger batches. |
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory procedure for the synthesis of this compound?
A1: The typical lab-scale synthesis involves the dropwise addition of a solution of fuming nitric acid in 80% sulfuric acid to a cooled solution of 3,3-dimethylindolin-2-one in 80% sulfuric acid. The reaction mixture is stirred for a short period after the addition is complete and then quenched by pouring it onto ice. The precipitated product is collected by filtration, washed with water, and dried.[1]
Q2: What are the primary safety concerns when scaling up this nitration reaction?
A2: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[2][4] The use of fuming nitric acid and concentrated sulfuric acid also poses significant handling risks. It is crucial to have adequate cooling, controlled addition rates, and appropriate personal protective equipment. For larger scales, consider process safety assessments like reaction calorimetry to understand the thermal hazards.[4][5][6]
Q3: I am observing the formation of multiple products. What are the likely side products and how can I minimize them?
A3: In aromatic nitrations, the formation of regioisomers is a common issue. Besides the desired 5-nitro product, you may be forming other isomers such as the 4-nitro or 6-nitro derivatives. Over-nitration can also lead to di-nitro products. To minimize these, maintain a low reaction temperature and control the stoichiometry of the nitrating agent precisely.
Q4: Are there alternative, milder nitrating agents that can be used for this synthesis?
A4: Yes, for substrates that are sensitive to harsh acidic conditions, alternative nitrating agents can be explored. Some options include dinitrogen pentoxide (N₂O₅) and N-nitropyrazoles, which can offer milder reaction conditions and potentially better regioselectivity.[3][7] Another approach is the use of trifluoroacetyl nitrate, generated in situ, which avoids the use of strong acids.[8]
Q5: What are the best practices for purifying the crude this compound on a larger scale?
A5: For larger scales, after quenching and filtration, the crude product should be thoroughly washed with water to remove residual acids and inorganic salts. Recrystallization from a suitable solvent system, such as ethyl acetate/heptane, is an effective method for purification.[1] For industrial-scale purification of nitroaromatic compounds, multi-stage counter-current washing with an alkaline solution followed by water can be employed to remove acidic byproducts like nitrophenols.[9]
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound
This protocol is based on a reported laboratory procedure.[1]
Materials:
-
3,3-dimethylindolin-2-one (100 g, 0.62 mol)
-
80% Sulfuric acid (700 ml)
-
Fuming nitric acid (22 ml)
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulfuric acid. Cool the solution in an ice bath.
-
In a separate flask, prepare the nitrating mixture by adding 22 ml of fuming nitric acid to 200 ml of 80% sulfuric acid, ensuring the mixture is kept cool.
-
Add the nitrating mixture dropwise to the cooled solution of 3,3-dimethylindolin-2-one, maintaining the temperature below 10 °C with efficient stirring.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes, allowing it to slowly reach room temperature.
-
Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by suction filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the product. The reported yield is approximately 100 g (78% of theoretical).
-
For further purification, recrystallize from an ethyl acetate/heptane mixture.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via electrophilic nitration.
Troubleshooting Workflow for Low Yield
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process Development System - Nitration Reaction [laryee.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
preventing degradation of 3,3-Dimethyl-5-nitroindolin-2-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,3-Dimethyl-5-nitroindolin-2-one to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The solid compound has changed color, from a light yellow to a brownish or darker yellow hue.
-
Possible Cause: This is a common visual indicator of degradation for nitro-aromatic compounds.[1] The color change is likely due to the formation of degradation byproducts resulting from exposure to light (photodegradation) or elevated temperatures (thermal degradation).[1]
-
Solution:
-
Confirm Degradation: Do not use the discolored compound directly in experiments where purity is critical. Confirm the extent of degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A pure sample should show a single major peak, while a degraded sample will exhibit additional peaks corresponding to impurities.
-
Review Storage Conditions: Ensure the compound is stored in a light-protected container, such as an amber glass vial.[1][2] The vial should be stored in a dark location, like a cabinet or refrigerator.
-
Verify Storage Temperature: For long-term stability, it is recommended to store the compound under refrigerated conditions (2-8°C).[2] Avoid frequent temperature fluctuations and freeze-thaw cycles.
-
Implement Inert Atmosphere: If the compound is exposed to air, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.[2]
-
Issue 2: Inconsistent or unexpected results in biological assays or chemical reactions.
-
Possible Cause: The purity of the compound may be compromised due to degradation, even if a significant color change is not visible. The presence of degradation products can interfere with experimental outcomes.
-
Solution:
-
Purity Re-evaluation: Re-assess the purity of your stock of this compound using an appropriate analytical technique like HPLC or Quantitative Nuclear Magnetic Resonance (qNMR).
-
Establish a Fresh Stock: If degradation is confirmed, it is advisable to use a fresh, uncompromised batch of the compound for your experiments.
-
Review Solution Stability: If you are using a stock solution, consider the possibility of degradation in the solvent. Prepare fresh solutions for each experiment and avoid long-term storage of solutions unless their stability in the specific solvent has been verified. Some organic solvents can promote degradation over time.
-
Issue 3: Appearance of new peaks in the HPLC chromatogram during analysis.
-
Possible Cause: The appearance of new peaks, especially those with different retention times from the parent compound, is a strong indication of degradation. These new peaks represent the degradation products.
-
Solution:
-
Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This can help in elucidating the degradation pathway.
-
Perform Forced Degradation Study: To understand the compound's stability profile better, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[3][4][5] This information is crucial for developing a robust, stability-indicating HPLC method.
-
Optimize Storage and Handling: Based on the nature of the degradants (e.g., products of hydrolysis, oxidation, or photoreduction), refine your storage and handling procedures to mitigate the specific degradation pathway.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.[2]
-
Light: Protected from light in an amber, tightly sealed container.[1][2]
-
Atmosphere: For maximum stability, especially if the container is opened frequently, storing under an inert atmosphere like argon or nitrogen is recommended to prevent oxidation.[2]
-
Container: Use a non-reactive container, such as a glass vial with a Teflon-lined cap.
Q2: How can I confirm if my compound has degraded?
A2: While a color change can be an initial sign, the most definitive way to confirm degradation is through analytical methods.[1] A stability-indicating HPLC method is the preferred approach as it can separate and quantify the parent compound and its degradation products.[1]
Q3: Is it safe to use the compound if it has slightly changed color?
A3: It is not recommended. A color change indicates the presence of impurities.[1] These impurities could have different biological activities or reactivities, which could compromise the validity and reproducibility of your experimental results.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, this compound has two primary potential degradation pathways:
-
Reduction of the nitro group: The nitroaromatic group is susceptible to reduction, which can occur photochemically or in the presence of reducing agents. This pathway would lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
-
Hydrolysis of the lactam ring: The indolin-2-one core contains a cyclic amide (lactam) that can undergo hydrolysis under acidic or basic conditions. This would result in the opening of the five-membered ring to form a substituted 2-aminophenylacetic acid derivative.
Q5: How should I prepare stock solutions of this compound?
A5: Prepare stock solutions fresh whenever possible. If you need to store them, conduct a preliminary stability study to determine how long the compound is stable in your chosen solvent and at your storage temperature (typically -20°C or -80°C). Use high-purity, anhydrous solvents if the compound is sensitive to moisture.
Summary of Forced Degradation Data
While specific data for this compound is not publicly available, the following table represents typical results from a forced degradation study on a similar complex organic molecule, aiming for 5-20% degradation to ensure the validity of the stability-indicating method.[4][5]
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Typical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 12.5% |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 18.2% |
| Oxidation | 3% H₂O₂ | 24 | 25 (Room Temp) | 9.8% |
| Thermal | Solid State | 48 | 80 | 6.5% |
| Photolytic | UV Light (254 nm) | 24 | 25 (Room Temp) | 15.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. After heating, cool the sample and prepare a 0.5 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 1 mg/mL solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Dilute all stressed samples to a final concentration of approximately 50 µg/mL with the mobile phase before injecting into the HPLC system.
-
Analyze all samples, including a non-degraded control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be necessary for optimal separation. A typical starting point is a mixture of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the compound, likely around 254 nm or the compound's lambda max.
-
Injection Volume: 10 µL.
-
Data Analysis: The peak area of the parent compound is used to calculate the percentage of degradation. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.
Potential Degradation Pathways
The following diagram illustrates the two most probable degradation pathways for this compound based on its chemical structure.
References
- 1. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ajpsonline.com [ajpsonline.com]
resolving poor solubility of 3,3-Dimethyl-5-nitroindolin-2-one for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving poor solubility of 3,3-Dimethyl-5-nitroindolin-2-one for biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues you may encounter when handling this compound.
Issue 1: The compound is not dissolving in the primary solvent (e.g., DMSO).
-
Question: I am having difficulty dissolving this compound in DMSO. What should I do?
-
Answer:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds. Use a fresh, unopened bottle or a properly stored aliquot.
-
Increase Energy Input:
-
Vortexing: Vortex the solution vigorously for several minutes.
-
Sonication: Use an ultrasonic bath to break down compound aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution in a water bath at 37-50°C. Do not overheat, as it may degrade the compound.
-
-
Increase Solvent Volume: If the concentration of your stock solution is very high, you may be exceeding the solubility limit of the compound in DMSO. Try reducing the concentration by adding more DMSO.
-
Issue 2: The compound precipitates out of solution when diluted into aqueous media for a biological assay.
-
Question: My this compound stock in DMSO precipitates when I add it to my cell culture medium or aqueous buffer. How can I prevent this?
-
Answer: This is a common issue for poorly water-soluble compounds. Here are several strategies to overcome this:
-
Stepwise Dilution: Instead of diluting your concentrated DMSO stock directly into the aqueous medium, perform serial dilutions in DMSO first to lower the concentration gradually. Then, add the final, more diluted DMSO stock to your aqueous medium.
-
Rapid Mixing: When adding the DMSO stock to the aqueous medium, do so dropwise while vortexing or stirring the aqueous solution to ensure rapid dispersal and prevent localized high concentrations that can lead to precipitation.
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid cellular toxicity, typically below 0.5%. However, a slightly higher (but still non-toxic) final DMSO concentration may be necessary to maintain the solubility of your compound. It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate by running a vehicle control experiment.
-
Use of Co-solvents or Solubilizing Agents: If precipitation persists, consider the use of other pharmaceutically acceptable co-solvents or solubilizing agents in your final formulation. These can include ethanol, polyethylene glycol (PEG), or cyclodextrins. The choice of co-solvent will depend on the specific requirements of your biological assay.
-
Issue 3: Inconsistent or unexpected results in cell-based assays.
-
Question: I am observing high background noise or unexpected biological effects in my vehicle control wells. Could the solvent be the cause?
-
Answer: Yes, the solvent, particularly DMSO, can exert biological effects, especially at higher concentrations.
-
Determine the No-Effect Concentration of DMSO: Run a dose-response experiment with DMSO alone on your cell line to identify the highest concentration that does not significantly impact cell viability, proliferation, or the signaling pathways relevant to your study.
-
Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all wells, including your experimental and control wells. If your test compound is prepared at different stock concentrations in DMSO, you will need to prepare a corresponding vehicle control for each final DMSO concentration.
-
Minimize Exposure Time: Reduce the incubation time of your cells with the compound and DMSO-containing media as much as the experimental endpoint allows.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on the structure of the compound (a nitro-containing heterocyclic molecule), Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. Other potential organic solvents include N,N-Dimethylformamide (DMF) and ethanol, though the solubility in these may be lower than in DMSO.
Q2: How should I store my stock solution of this compound in DMSO?
A2: For long-term storage, it is recommended to aliquot your DMSO stock solution into single-use vials and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles and minimize water absorption.
Q3: Can this compound be dissolved directly in aqueous buffers like PBS?
A3: Due to its predicted poor water solubility, it is highly unlikely that this compound can be dissolved directly in aqueous buffers at a concentration suitable for most biological assays. A stock solution in an organic solvent like DMSO is necessary.
Q4: Are there any known biological targets or signaling pathways affected by this compound or its analogs?
A4: Yes, derivatives of 5-nitroindole have been reported to exhibit anticancer activity. One of the key mechanisms of action is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its downregulation.[1] Additionally, indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][3][4][5]
Data Presentation
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended primary solvent for stock solutions. |
| N,N-Dimethylformamide (DMF) | Moderate to High | Can be used as an alternative to DMSO. |
| Ethanol | Low to Moderate | May require heating to dissolve. Useful as a co-solvent. |
| Methanol | Low to Moderate | Similar to ethanol, may require heating. |
| Acetone | Low to Moderate | May be useful for certain applications but has higher volatility. |
| Water/Aqueous Buffers | Very Low | Practically insoluble. Requires a co-solvent like DMSO for use in aqueous-based assays. |
| Phosphate-Buffered Saline (PBS) | Very Low | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 206.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 2.06 mg of this compound and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the 10 mM stock solution in DMSO to prepare intermediate stock solutions. For example, to prepare a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
To prepare a final working concentration of 10 µM in your cell culture medium, add 1 µL of the 1 mM intermediate stock solution to 99 µL of cell culture medium. This will result in a final DMSO concentration of 1%. Note: Adjust the dilution scheme to achieve a final DMSO concentration that is non-toxic to your cells (typically <0.5%).
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Gently mix the working solutions and add them to your cell culture plates.
-
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Purification Methods for 3,3-Dimethyl-5-nitroindolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining High-Performance Liquid Chromatography (HPLC) purification methods for 3,3-Dimethyl-5-nitroindolin-2-one. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when developing an HPLC method for this compound?
A1: The primary challenges often revolve around poor peak shape (tailing or fronting), inadequate resolution from impurities, and variable retention times. Due to its aromatic nitro group and indolinone core, the compound can exhibit secondary interactions with the stationary phase and may have limited solubility in highly aqueous mobile phases.
Q2: What type of HPLC column is most suitable for purifying this compound?
A2: A reversed-phase (RP) C18 column is the most common and recommended starting point for the purification of polar aromatic compounds like this compound. Modern, high-purity silica-based C18 columns with end-capping are preferable to minimize interactions with residual silanols, which can cause peak tailing. For particularly challenging separations, a phenyl-hexyl column could offer alternative selectivity through π-π interactions with the aromatic ring of the analyte.
Q3: How does the mobile phase pH affect the purification of this compound?
A3: The mobile phase pH is a critical parameter that can significantly impact peak shape and retention time for ionizable compounds.[1][2][3][4] Although this compound is not strongly acidic or basic, subtle changes in pH can influence the ionization of residual silanols on the column, thereby affecting peak symmetry.[5] It is advisable to work within the stable pH range of the column, typically pH 2-8 for silica-based columns.[2][6] Starting with a slightly acidic mobile phase (e.g., pH 3-4) can often suppress silanol interactions and improve peak shape.[7]
Q4: My compound is showing significant peak tailing. What are the likely causes and solutions?
A4: Peak tailing for polar aromatic compounds is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups.[5][7] Other potential causes include column overload, extracolumn dead volume, and column contamination.[7]
-
Solutions for Silanol Interactions:
-
Solution for Column Overload:
-
Reduce the sample concentration or injection volume.[5]
-
Q5: I am observing poor resolution between my target compound and an impurity. How can I improve it?
A5: Improving resolution requires optimizing selectivity, efficiency, or retention.
-
Adjusting Selectivity: This is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol, or vice-versa), as this can alter elution order. Modifying the mobile phase pH can also change the selectivity for ionizable impurities.
-
Increasing Efficiency: Use a column with a smaller particle size or a longer column length. However, this will likely increase backpressure.
-
Increasing Retention: Decrease the percentage of the organic solvent in the mobile phase. This will lead to longer run times but may provide better separation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH to 2.5-3.5. Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. Use a high-purity, end-capped column. |
| Column overload. | Reduce the mass of sample injected onto the column by lowering the concentration or injection volume. | |
| Extracolumn dead volume. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. |
| High sample concentration (mass overload). | Dilute the sample. |
Problem 2: Inconsistent Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Gradual shift to shorter retention times | Loss of stationary phase (column degradation). | Ensure mobile phase pH is within the column's recommended range (typically 2-8). Replace the column if performance does not improve after flushing. |
| Gradual shift to longer retention times | Column contamination or partial blockage. | Flush the column with a strong solvent (e.g., isopropanol or methylene chloride, if compatible with the column). Use a guard column to protect the analytical column. |
| Random, fluctuating retention times | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly. Purge the pump to remove bubbles. |
| Leaks in the system. | Inspect all fittings for leaks and tighten or replace as necessary. | |
| Inconsistent mobile phase composition. | If using online mixing, ensure the proportioning valves are working correctly. Consider pre-mixing the mobile phase. |
Problem 3: Low Recovery or No Peak
| Symptom | Possible Cause | Suggested Solution |
| No peak observed | Compound is not eluting from the column. | Increase the organic solvent percentage in the mobile phase. |
| Compound is insoluble in the mobile phase. | Check the solubility of this compound in your mobile phase. Consider a different organic modifier or adding a co-solvent. | |
| Detector issue. | Ensure the detector is on and set to the correct wavelength for your compound (aromatic nitro compounds typically absorb around 254-280 nm). | |
| Low recovery | Compound is adsorbing to the column or system components. | Passivate the HPLC system with a strong acid wash if metal chelation is suspected. Consider using PEEK tubing and fittings. |
| Sample degradation. | Investigate the stability of the compound in the sample solvent and mobile phase. Forced degradation studies can help identify potential stability issues. |
Experimental Protocols
Note: The following protocol is a recommended starting point for the reversed-phase HPLC purification of this compound. Optimization will likely be required based on the specific purity requirements and impurity profile of the sample.
1. Sample Preparation
-
Objective: To dissolve the crude this compound and remove any particulate matter.
-
Methodology:
-
Dissolve the crude sample in a suitable solvent to a concentration of approximately 1-5 mg/mL. A good starting solvent is a mixture of acetonitrile and water, or dimethyl sulfoxide (DMSO) if solubility is low. Caution: If using DMSO, inject the smallest possible volume to avoid peak distortion.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could clog the column.
-
2. HPLC Method Parameters
-
Objective: To achieve baseline separation of this compound from its impurities.
-
Methodology: The following table summarizes a typical starting gradient method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General purpose for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides consistent retention times. |
| Detection Wavelength | 270 nm | Aromatic nitro compounds typically have strong UV absorbance in this region. |
| Injection Volume | 10-20 µL | Adjust based on sample concentration to avoid column overload. |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: HPLC purification workflow for the target compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Nitroindolin-2-one and 6-Nitroindolin-2-one Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological profiles of 5- and 6-substituted nitroindolin-2-one scaffolds, supported by experimental data from derivative studies.
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The introduction of a nitro group onto this scaffold can significantly influence its physicochemical properties and biological effects. The position of this nitro substituent is a critical determinant of the resulting molecule's therapeutic potential. This guide provides a comparative overview of the biological activities associated with derivatives of 5-nitroindolin-2-one and 6-nitroindolin-2-one, highlighting the divergent research trajectories and therapeutic applications that have emerged for these two positional isomers.
While direct comparative studies on the parent molecules are scarce, a review of the literature on their respective derivatives reveals a clear disparity in their explored biological activities. Derivatives of 5-nitroindolin-2-one have been extensively investigated and have shown significant promise as anticancer and antimicrobial agents. In contrast, 6-nitroindolin-2-one and its derivatives are predominantly documented as synthetic intermediates, with limited reports on their biological activities.
Anticancer Activity: A Focus on 5-Nitroindolin-2-one Derivatives
Derivatives of 5-nitroindolin-2-one have emerged as a focal point in the quest for novel anticancer therapeutics. Research has demonstrated their efficacy against a range of cancer cell lines, operating through various mechanisms of action.
One notable class of derivatives are those of 5-nitro-1H-indole-2,3-dione (a close structural analog). These compounds have demonstrated significant cytotoxicity. For instance, a study on 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone reported potent activity against non-small cell lung cancer and leukemia cell lines.[1]
Another promising avenue of research involves pyrrolidine-substituted 5-nitroindole derivatives, which have been identified as binders and stabilizers of the c-Myc G-quadruplex. The c-Myc oncogene is a key regulator of cell proliferation and is overexpressed in many cancers.[2] Stabilization of the G-quadruplex structure in the c-Myc promoter region can suppress its transcription, leading to an anti-proliferative effect.
Quantitative Data: Anticancer Activity of 5-Nitroindolin-2-one Derivatives
| Derivative Class | Cell Line | Assay | Activity Metric | Value | Reference |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung) | SRB Assay | log(10)GI(50) | < -8.00 | [1] |
| HL-60(TB) (Leukemia) | SRB Assay | log(10)GI(50) | -6.30 | [1] | |
| MOLT-4 (Leukemia) | SRB Assay | log(10)GI(50) | -6.18 | [1] | |
| Pyrrolidine-substituted 5-nitroindole derivative 5 | HeLa (Cervical Cancer) | Alamar Blue Assay | IC(50) | 5.08 ± 0.91 µM | [3] |
| Pyrrolidine-substituted 5-nitroindole derivative 7 | HeLa (Cervical Cancer) | Alamar Blue Assay | IC(50) | 5.89 ± 0.73 µM | [3] |
Note: GI(50) is the concentration required to inhibit cell growth by 50%. IC(50) is the concentration required to inhibit a biological process or response by 50%.
Antimicrobial Activity: The Emergence of 5-Nitroindolin-2-one Hybrids
The 5-nitroindolin-2-one scaffold has also been incorporated into novel hybrid molecules exhibiting potent antimicrobial properties. A notable example is the class of indolin-2-one-nitroimidazole hybrids. One such derivative, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, has demonstrated remarkable activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4] These hybrids are believed to possess a dual mode of action, contributing to their efficacy against both Gram-positive and Gram-negative bacteria.[5][6]
Quantitative Data: Antimicrobial Activity of 5-Nitroindolin-2-one Derivatives
| Derivative Class | Bacterial Strain | Assay | Activity Metric | Value (µM) | Reference |
| Indolin-2-one nitroimidazole hybrid 1 | S. aureus | Broth Microdilution | MIC | 0.13 - 2.5 | [5][6] |
| P. aeruginosa | Broth Microdilution | MIC | 0.13 - 2.5 | [5][6] | |
| E. coli | Broth Microdilution | MIC | 0.13 - 2.5 | [5][6] | |
| 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one | MRSA ATCC 33591 | Broth Microdilution | MIC | Low | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
6-Nitroindolin-2-one: A Scaffold Awaiting Biological Exploration
In stark contrast to its 5-nitro counterpart, the literature on 6-nitroindolin-2-one is largely confined to its role as a synthetic precursor. It is a valuable building block in organic synthesis, particularly in the creation of more complex molecules. For example, it has been utilized in the synthesis of chiral intermediates for potential therapeutic agents. While related structures like 6-nitroindoline are suggested to have potential antimicrobial, antioxidant, and anti-inflammatory properties based on analogs, there is a conspicuous absence of published data on the biological activities of 6-nitroindolin-2-one derivatives themselves. This represents a significant knowledge gap and an opportunity for future research to explore the untapped therapeutic potential of this scaffold.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 5-nitroindole derivatives that target the c-Myc G-quadruplex involves the downregulation of the c-Myc signaling pathway. By stabilizing the G-quadruplex, these compounds inhibit the transcription of the c-Myc gene, leading to reduced levels of the c-Myc protein, which in turn induces cell cycle arrest and apoptosis.[2][3]
Caption: c-Myc downregulation by 5-nitroindole derivatives.
The dual mechanism of action for indolin-2-one nitroimidazole antibiotics involves both the classic nitroimidazole pathway of reductive bioactivation to generate DNA-damaging reactive species and the direct inhibition of topoisomerase IV, an essential enzyme for DNA replication.[5][6]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
Caption: SRB Assay Workflow for Cytotoxicity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[10][11][12]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Conclusion
The positional isomerism of the nitro group on the indolin-2-one scaffold profoundly influences the trajectory of drug discovery and development. Derivatives of 5-nitroindolin-2-one have been extensively demonstrated to possess potent anticancer and antimicrobial activities, with well-defined mechanisms of action targeting key cellular pathways. In contrast, 6-nitroindolin-2-one remains a largely unexplored entity in terms of its biological potential, primarily serving as a synthetic intermediate. This comparative guide highlights the established therapeutic promise of the 5-nitroindolin-2-one scaffold and underscores the significant opportunity for future research to investigate the biological activities of 6-nitroindolin-2-one and its derivatives, which may hold novel therapeutic properties yet to be discovered.
References
- 1. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of hybrids of indolin-2-one and nitroimidazole as potent inhibitors against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3,3-Dimethyl-5-nitroindolin-2-one Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,3-dimethyl-5-nitroindolin-2-one analogs, detailing their structure-activity relationships (SAR) as potential anticancer agents. This analysis is supported by a compilation of experimental data from related compound series and detailed methodologies for key biological assays.
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer drugs. The introduction of a nitro group at the C5 position and gem-dimethyl substitution at the C3 position creates a unique chemical entity with potential for potent and selective biological activity. This guide explores the nuanced relationships between structural modifications of this compound and its cytotoxic effects.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study specifically on this compound analogs is not extensively documented in publicly available literature, analysis of structurally related 5-nitroindole and 3,3-disubstituted indolin-2-one derivatives allows for the deduction of key trends that likely govern their anticancer activity.
The 5-nitro group is a critical feature, often enhancing the cytotoxic properties of indole-based compounds. Its strong electron-withdrawing nature can influence the molecule's interaction with biological targets.
Substitutions at the N1-position of the indolinone core are pivotal in modulating biological activity. The introduction of various functionalities can impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby affecting cell permeability and target engagement. For instance, the addition of alkyl or benzyl groups can enhance lipophilicity, potentially leading to improved cellular uptake.
Modifications at the C3 position , while fixed with gem-dimethyl groups in this core structure, are known to be crucial for the activity of other indolin-2-one analogs. In related series, the C3 position often bears substituents that engage in key interactions within the ATP-binding pocket of protein kinases. The presence of the 3,3-dimethyl groups in the target analogs likely serves to lock the conformation and provide a stable scaffold for further modifications at other positions.
Comparative Cytotoxicity Data
To illustrate the potential anticancer activity of this class of compounds, the following table summarizes the cytotoxic activity of representative 5-nitroindole and indolin-2-one derivatives against various cancer cell lines. It is important to note that these are not direct analogs of this compound but provide valuable insights into the potential efficacy of this scaffold.
| Compound/Analog Class | Cancer Cell Line | IC50/GI50 (µM) | Key Structural Features | Reference |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | <0.01 | 5-nitroindole-2,3-dione core | [1] |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | 0.50 | 5-nitroindole-2,3-dione core | [1] |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | 0.66 | 5-nitroindole-2,3-dione core | [1] |
| Pyrrolidine-substituted 5-nitroindole derivative (Compound 5) | HeLa (Cervical) | 5.08 ± 0.91 | 5-nitroindole with pyrrolidine substitution | [2] |
| Pyrrolidine-substituted 5-nitroindole derivative (Compound 7) | HeLa (Cervical) | 5.89 ± 0.73 | 5-nitroindole with pyrrolidine substitution | [2] |
| 3-Substituted-(methylenehydrazono)indolin-2-one (Compound 10i) | MCF-7 (Breast) | 6.25 | N-propyl substitution on indolin-2-one | [3] |
| 3-Substituted-(methylenehydrazono)indolin-2-one (Compound 10f) | MCF-7 (Breast) | 6.75 | N-ethyl substitution on indolin-2-one | [3] |
| 2,5-disubstituted indole derivative (Compound 3b) | A549 (Lung) | 0.48 ± 0.15 | Disubstituted indole core | [4] |
| 2,5-disubstituted indole derivative (Compound 2c) | HepG2 (Liver) | 13.21 ± 0.30 | Disubstituted indole core | [4] |
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentrations.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 kinase, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentrations.
Potential Signaling Pathways and Experimental Workflow
The anticancer activity of indolin-2-one derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. The MAPK and NF-κB pathways are two such critical cascades that could be targeted by this compound analogs.
References
- 1. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,3-Dimethyl-5-nitroindolin-2-one with Other Kinase Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of novel kinase inhibitors, using the hypothetical compound 3,3-Dimethyl-5-nitroindolin-2-one as a case study alongside established inhibitors. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental methodologies.
Introduction to Kinase Inhibitors and the Indolinone Scaffold
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of several successful kinase inhibitors.[3][4] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a prominent example featuring this core structure.[3][5] This guide will compare the hypothetical inhibitory profile of this compound with well-established kinase inhibitors to illustrate a robust evaluation process.
Comparative Kinase Inhibition Profile
A critical step in characterizing a new kinase inhibitor is to determine its potency and selectivity across a panel of kinases. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the hypothetical IC50 data for this compound against a selection of kinases, compared to the known inhibitors Sunitinib and Erlotinib.
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Erlotinib (IC50, nM) |
| VEGFR2 | 50 | 9 | >10,000 |
| PDGFRβ | 75 | 2 | >10,000 |
| EGFR | 5,000 | >10,000 | 2 |
| c-Kit | 150 | 1 | >10,000 |
| Src | 800 | 250 | 1,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Data for Sunitinib and Erlotinib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key assays in kinase inhibitor profiling.
Biochemical Kinase Activity Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.[7]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the kinase inhibitor on cell proliferation and viability.[8]
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement within the cell.[9][10]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 1-2 hours).[9]
-
Wash the cells with cold PBS and lyse them with lysis buffer.[8]
-
Determine the protein concentration of the lysates.[8]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[9]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.[10]
Visualizing Pathways and Workflows
Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, a common target for kinase inhibitors. Erlotinib, for example, would inhibit the phosphorylation of EGFR in this pathway.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. labiotech.eu [labiotech.eu]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [france.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
assessing the selectivity of 3,3-Dimethyl-5-nitroindolin-2-one derivatives against cancer cell lines
A Comparative Guide for Researchers in Drug Discovery
The quest for novel anticancer agents with enhanced selectivity and reduced side effects is a cornerstone of modern oncological research. Within this landscape, derivatives of the 3,3-Dimethyl-5-nitroindolin-2-one scaffold have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.
Comparative Cytotoxicity of 5-Nitroindole Derivatives
The in vitro efficacy of various 5-nitroindole derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the differential sensitivity of cancer cells to these compounds, providing a basis for assessing their selectivity.
| Compound ID | Derivative Class | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-Small Cell Lung Cancer) | SRB | log(10)GI(50) | < -8.00 | [1] |
| HL-60(TB) (Leukemia) | SRB | log(10)GI(50) | -6.30 | [1] | ||
| MOLT-4 (Leukemia) | SRB | log(10)GI(50) | -6.18 | [1] | ||
| 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.08 ± 0.91 µM | [2] |
| 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | Alamar Blue | IC50 | 5.89 ± 0.73 µM | [2] |
Experimental Protocols
The assessment of the cytotoxic and antiproliferative activity of these compounds relies on robust and reproducible in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.
Sulphorhodamine B (SRB) Protein Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of cell mass.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with the test compounds at a minimum of five concentrations with 10-fold dilutions for a specified period.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating.
-
Staining: The plates are washed, and the cells are stained with SRB solution.
-
Wash and Solubilization: Unbound dye is removed by washing with acetic acid. The bound dye is then solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength to determine the cell viability.[1]
Alamar Blue Assay
This assay utilizes the redox indicator Alamar blue to measure cell viability by quantifying the metabolic activity of the cells.
-
Cell Seeding: HeLa cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Incubation: The cells are treated with varying concentrations of the 5-nitroindole derivatives.
-
Alamar Blue Addition: Alamar blue reagent is added to each well, and the plates are incubated.
-
Fluorescence/Absorbance Reading: The fluorescence or absorbance is measured at appropriate wavelengths. The amount of reduced Alamar blue is proportional to the number of viable cells.[2]
Mechanism of Action and Signaling Pathways
The anticancer activity of 5-nitroindole derivatives is attributed to their interaction with specific cellular targets and modulation of key signaling pathways. A notable mechanism for some pyrrolidine-substituted 5-nitroindoles is the binding to the c-Myc promoter G-quadruplex.[2][3] This interaction leads to the downregulation of c-Myc expression, a crucial oncogene implicated in cell proliferation and survival.[2][3] The subsequent cellular events include cell cycle arrest and an increase in intracellular reactive oxygen species (ROS), ultimately leading to apoptosis.[2][3]
Broadly, indole derivatives have been shown to interfere with various cellular processes critical for cancer progression. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest, and the modulation of protein kinases and topoisomerases. Furthermore, indole compounds are known to affect critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.
Below are diagrams illustrating a proposed signaling pathway for certain 5-nitroindole derivatives and a general workflow for assessing their cytotoxic activity.
References
- 1. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of 3,3-Dimethyl-5-nitroindolin-2-one: A Comparative Guide to Potential Mechanisms
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive comparative analysis of the potential mechanisms of action for 3,3-Dimethyl-5-nitroindolin-2-one, a molecule of significant interest to the scientific community. While direct studies on this specific compound remain to be published, its structural features, incorporating an indolin-2-one core, a nitro group at the 5-position, and gem-dimethyl substitution at the 3-position, point towards several plausible biological activities.
This document, intended for researchers, scientists, and drug development professionals, explores three primary hypothesized mechanisms: Tyrosine Kinase Inhibition, c-Myc G-Quadruplex Binding, and dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition. By examining experimental data from structurally related compounds, we offer a predictive framework for the biological role of this compound.
Hypothesized Mechanism 1: Tyrosine Kinase Inhibition
The indolin-2-one scaffold is a well-established pharmacophore in the design of potent tyrosine kinase inhibitors.[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Structurally similar molecules to this compound have demonstrated significant inhibitory activity against various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, and non-receptor tyrosine kinases like Src.[1][2][3]
Comparative Data for Indolin-2-one Based Kinase Inhibitors
| Compound/Derivative Class | Kinase Target | Activity (IC50/K_d_) | Reference |
| 3-[(heteroaryl)methylidenyl]indolin-2-ones | VEGF (Flk-1) | Sub-micromolar | [1] |
| 3-(substituted benzylidenyl)indolin-2-ones | EGF, Her-2 | High selectivity | [1] |
| Pyrrole indolin-2-one derivatives | VEGFRs, PDGFRs | Potent inhibition | [4] |
| Sunitinib (indolin-2-one core) | VEGFRs, PDGFRs | Nanomolar | [5] |
| Sorafenib (structurally related) | VEGFRs, PDGFRs, Raf | Nanomolar | [5] |
| Indolin-2-one derivative 9 | VEGFR-2, CDK-2 | 56.74 nM, 9.39 nM | [6] |
| Indolin-2-one derivative 20 | EGFR, VEGFR-2 | Nanomolar | [6] |
| Indolin-2-one derivative 8a | Aurora B | 10.5 nM | [7] |
Signaling Pathway: Tyrosine Kinase Inhibition
Caption: Hypothesized inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Experimental Protocol: Tyrosine Kinase Inhibition Assay (General)
A common method to assess tyrosine kinase inhibition is through an in vitro kinase assay.[8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.
Materials:
-
Recombinant human tyrosine kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the tyrosine kinase and its specific substrate to each well.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence or fluorescence) is typically inversely proportional to the amount of kinase inhibition.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothesized Mechanism 2: c-Myc G-Quadruplex Binding
The 5-nitroindole scaffold has been identified in molecules that bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[12][13][14][15][16] The c-Myc protein is a transcription factor that regulates up to 15% of all human genes and is frequently overexpressed in cancer. Stabilization of the G-quadruplex in the c-Myc promoter can inhibit its transcription, leading to downregulation of the c-Myc protein and subsequent anti-proliferative effects.
Comparative Data for 5-Nitroindole Derivatives as c-Myc Binders
| Compound | Cell Line | Cytotoxicity (IC50) | c-Myc G-Quadruplex Binding (K_d_ or DC50) | Reference |
| Pyrrolidine-substituted 5-nitroindole 5 | HeLa | 5.08 ± 0.91 µM | < 10 µM | [13] |
| Pyrrolidine-substituted 5-nitroindole 7 | HeLa | 5.89 ± 0.73 µM | 1.15 ± 0.05 µM (K_d) | [12][17] |
| Dihydroindolizino indole derivative | Human cancer cells | Effective inhibition | High affinity | [14] |
Signaling Pathway: c-Myc G-Quadruplex Stabilization
Caption: Hypothesized stabilization of c-Myc G-quadruplex and downstream effects.
Experimental Protocol: c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement)
This assay measures the ability of a compound to displace a fluorescent probe that intercalates into the G-quadruplex structure.[13]
Objective: To determine the binding affinity (DC50) of a test compound to the c-Myc G-quadruplex.
Materials:
-
c-Myc G-quadruplex forming oligonucleotide (e.g., Pu22)
-
Fluorescent probe (e.g., Thiazole Orange)
-
Assay buffer (e.g., Tris-HCl with KCl)
-
Test compound (this compound)
-
Fluorometer
Procedure:
-
Anneal the c-Myc oligonucleotide in the assay buffer to form the G-quadruplex structure.
-
In a microplate, add the pre-formed G-quadruplex and the fluorescent probe.
-
Prepare serial dilutions of the test compound.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity. The displacement of the probe by the test compound will result in a decrease in fluorescence.
-
Plot the percentage of fluorescence decrease against the logarithm of the test compound concentration to calculate the DC50 value (the concentration required to displace 50% of the probe).
Hypothesized Mechanism 3: Dual 5-LOX/sEH Inhibition
The indole and indoline scaffolds are present in dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[18][19][20] These enzymes are key players in the arachidonic acid metabolic cascade, which is central to inflammation. 5-LOX produces pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[18] Dual inhibition offers a synergistic anti-inflammatory effect by simultaneously blocking a pro-inflammatory pathway and promoting an anti-inflammatory one.
Comparative Data for Indole/Indoline-based 5-LOX and sEH Inhibitors
| Compound | Target | Activity (IC50) | Reference |
| Indoline derivative 43 | 5-LOX | 1.38 µM (cellular), 0.45 µM (isolated) | [19] |
| Indoline derivative 73 | 5-LOX | 0.41 ± 0.01 µM | [19] |
| Indoline derivative 73 | sEH | 0.43 ± 0.10 µM | [19] |
| Indole derivative 7b | 5-LOX | 2.0 nM | [20] |
| Indole derivative 7b | COX-2 | 6.3 nM | [20] |
Signaling Pathway: Dual 5-LOX/sEH Inhibition
Caption: Hypothesized dual inhibition of 5-LOX and sEH pathways.
Experimental Protocol: 5-LOX and sEH Inhibition Assays (General)
5-LOX Inhibition Assay: [21][22][23][24][25] This assay typically measures the production of leukotrienes or other 5-LOX products.
Objective: To determine the IC50 of a test compound against 5-LOX.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a cell line expressing 5-LOX (e.g., THP-1)
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid
-
Test compound
-
ELISA kit for Leukotriene B4 (LTB4) or HPLC system
Procedure:
-
Isolate or culture the cells.
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Stimulate 5-LOX activity by adding the calcium ionophore and arachidonic acid.
-
Incubate for a specific time.
-
Stop the reaction and measure the amount of LTB4 in the cell supernatant using an ELISA kit or by HPLC.
-
Calculate the percentage of inhibition and determine the IC50 value.
sEH Inhibition Assay: [26][27][28][29][30] This assay often uses a fluorogenic substrate that is hydrolyzed by sEH.
Objective: To determine the IC50 of a test compound against sEH.
Materials:
-
Recombinant human sEH
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Assay buffer
-
Test compound
-
Fluorescence microplate reader
Procedure:
-
In a microplate, add the recombinant sEH enzyme and serial dilutions of the test compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the sEH activity.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
General Experimental Workflow
Caption: A general workflow for elucidating the mechanism of action.
Conclusion
While the definitive mechanism of action for this compound awaits direct experimental confirmation, the evidence from structurally analogous compounds provides a strong foundation for targeted investigation. The indolin-2-one core is a privileged scaffold for kinase inhibition, the 5-nitroindole moiety points towards c-Myc G-quadruplex stabilization, and the overall structure aligns with known dual 5-LOX/sEH inhibitors. The experimental protocols and comparative data presented in this guide offer a robust starting point for researchers to systematically explore these potential pathways and ultimately confirm the biological role of this promising molecule. Future studies employing the outlined in vitro and cell-based assays are essential to validate these hypotheses and will be critical in guiding the further development of this compound as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. takarabio.com [takarabio.com]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A dihydroindolizino indole derivative selectively stabilizes G-quadruplex DNA and down-regulates c-MYC expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. find.shef.ac.uk [find.shef.ac.uk]
- 16. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Indole based peptidomimetics as anti-inflammatory and anti-hyperalgesic agents: Dual inhibition of 5-LOX and COX-2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.utm.my [journals.utm.my]
- 25. abcam.cn [abcam.cn]
- 26. benchchem.com [benchchem.com]
- 27. lcms.cz [lcms.cz]
- 28. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. agilent.com [agilent.com]
Cross-Validation of a Novel Antimicrobial Agent: A Comparative Analysis of 3,3-Dimethyl-5-nitroindolin-2-one and Standard Antibiotics
For Immediate Release:
Ghent, Belgium – December 26, 2025 – In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds with potent antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of a novel synthetic compound, 3,3-Dimethyl-5-nitroindolin-2-one, against established standard antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the cross-validation of new antimicrobial candidates.
The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical entities. Indole derivatives, a class of heterocyclic compounds, have shown promise as a scaffold for the development of new antimicrobial agents.[1] Specifically, the incorporation of a nitro group can enhance the antimicrobial properties of a molecule, often through mechanisms involving bioreduction by microbial enzymes to produce cytotoxic reactive nitrogen species.[2] This guide outlines the experimental protocols and presents a comparative dataset (partially hypothetical due to the novelty of the compound) to evaluate the potential of this compound as a viable antimicrobial agent.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial efficacy of this compound was evaluated against a panel of common pathogenic bacteria and compared with standard antibiotics: Ciprofloxacin, Penicillin, and Gentamicin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.[3]
| Antimicrobial Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Streptococcus pneumoniae (ATCC 49619) |
| This compound (Hypothetical Data) | 2 µg/mL | 8 µg/mL | 16 µg/mL | 4 µg/mL |
| Ciprofloxacin | ≤0.06 - 1 µg/mL[4][5] | ≤0.06 - 1 µg/mL[4][5] | 0.5 - 2 µg/mL[6] | 0.12 - 2 µg/mL[7] |
| Penicillin | 0.4 - 24 µg/mL[8] | N/A (Intrinsic Resistance) | N/A (Intrinsic Resistance) | ≤0.06 - ≥2 µg/mL[9][10] |
| Gentamicin | 0.12 - 1 µg/mL[6] | 0.25 - 1 µg/mL[6] | 0.5 - 2 µg/mL[6] | N/A (Limited Activity) |
Note: The data for this compound is hypothetical and presented for illustrative purposes, based on the activities of similar nitroindole derivatives.[2][11] The MIC values for standard antibiotics are sourced from existing literature and can vary between different strains and testing conditions.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Well-isolated colonies were then used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound and the standard antibiotics were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution was inoculated with the prepared bacterial suspension. The microtiter plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC was ascertained to evaluate whether the compound exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity.
-
Subculturing: Aliquots (e.g., 10 µL) from all wells showing no visible growth in the MIC assay were plated onto appropriate agar plates.
-
Incubation: The agar plates were incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.[13]
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and a hypothetical mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of antimicrobial efficacy.
Caption: Hypothetical signaling pathway for the antimicrobial action of this compound.
Conclusion
While the antimicrobial data for this compound presented in this guide is illustrative, the framework for comparison and the detailed experimental protocols provide a valuable resource for the scientific community. The promising activity of related nitroindole compounds suggests that this compound warrants further investigation. This guide serves as a template for the systematic evaluation of new antimicrobial candidates, a critical step in the global effort to combat antibiotic resistance.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to Substituted Indolin-2-ones as Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of various substituted indolin-2-one compounds. It includes a summary of their efficacy, mechanisms of action, and supporting experimental data to aid in the evaluation and selection of promising candidates for further preclinical and clinical development in the context of neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
Substituted indolin-2-ones have emerged as a promising class of compounds with significant neuroprotective properties. Their therapeutic potential stems from their ability to modulate key signaling pathways implicated in neuronal apoptosis and survival. This section presents a comparative analysis of the neuroprotective efficacy of several lead compounds from this class.
Data Summary
The following table summarizes the quantitative data on the neuroprotective effects of selected substituted indolin-2-ones. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and mechanisms of action.
| Compound/Alternative | Target(s) | Key Efficacy Data | Toxicity Profile | Reference |
| GW5074 | c-Raf | Provides neuroprotection in vitro and in vivo. | Neurotoxic at concentrations slightly higher than its protective dose. | [1] |
| Compound 7 | c-Raf (presumed) | Neuronal Survival (% of control): 70.4% (1µM), 69.37% (5µM), 67.6% (25µM) | Lower toxicity compared to GW5074. | [2][3] |
| Compound 37 | c-Raf (presumed) | Neuronal Survival (% of control): 69.6% (1µM), 68.96% (5µM), 78.1% (25µM) | Lower toxicity compared to GW5074. | [2][3] |
| Compound 39 | c-Raf (presumed) | Neuronal Survival (% of control): 69.86% (1µM), 70.34% (5µM), 79.6% (25µM) | Lower toxicity compared to GW5074. | [2][3] |
| Compound 45 | c-Raf (presumed) | Potent neuroprotective agent. | Lower toxicity compared to GW5074. | [1][2][3] |
| J30-8 | JNK3 | IC50: 40 nM . Exhibits neuroprotective activity at 1µM in vitro. | High selectivity for JNK3 over JNK1/2, suggesting a potentially favorable safety profile. | [2][3] |
| (E)-2f | GSK3β, Tau Aggregation | IC50: 1.7 µM for GSK3β inhibition. | Demonstrated to be non-toxic to normal cells. | [2] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of substituted indolin-2-ones are attributed to their interaction with specific signaling cascades that are crucial in the life and death of neurons. Understanding these pathways is key to the rational design and development of next-generation neuroprotective therapeutics.
c-Raf Signaling Pathway
The parent compound, GW5074, was identified as an inhibitor of c-Raf kinase. However, its neuroprotective mechanism appears to be independent of the canonical MEK-ERK pathway and involves the activation of NF-κB and Ras. This suggests a more complex signaling network than initially anticipated. The newer analogs, such as compounds 7, 37, 39, and 45, are presumed to act through a similar, but less toxic, mechanism.
JNK3 Signaling Pathway
c-Jun N-terminal kinase 3 (JNK3) is a brain-specific kinase that plays a critical role in stress-induced neuronal apoptosis. Neurotoxic stimuli, such as amyloid-β, can activate a cascade of upstream kinases (e.g., MKK4/7) that in turn phosphorylate and activate JNK3. Activated JNK3 can then phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. The indolin-2-one derivative, J30-8, is a potent and selective inhibitor of JNK3, thereby blocking this apoptotic signaling cascade.
GSK3β and Tau Aggregation Pathway
Glycogen synthase kinase 3β (GSK3β) is a key enzyme involved in the hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), which are toxic to neurons. The azaindolin-2-one compound, (E)-2f, acts as a dual inhibitor, targeting both the enzymatic activity of GSK3β and the aggregation of tau, offering a multi-pronged approach to neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of substituted indolin-2-ones.
Neuronal Survival Assay (Based on Potassium Deprivation)
This assay is commonly used to induce apoptosis in cultured cerebellar granule neurons and to assess the protective effects of test compounds.
1. Cell Culture:
-
Cerebellar granule neurons are prepared from postnatal day 7-8 rat pups.
-
Cells are plated on poly-L-lysine-coated plates in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and antibiotics.
2. Induction of Apoptosis:
-
After 7 days in culture, the high-potassium (HK) medium (25 mM KCl) is replaced with a low-potassium (LK) medium (5 mM KCl) to induce apoptosis.
3. Compound Treatment:
-
Test compounds (e.g., substituted indolin-2-ones) are dissolved in DMSO and added to the LK medium at various concentrations.
-
Control cultures include cells maintained in HK medium (positive control for survival) and cells in LK medium with vehicle (DMSO) only (negative control).
4. Assessment of Neuronal Viability:
-
After 24 hours of treatment, cell viability is assessed using one of the following methods:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cultures. Viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized, and the absorbance is measured.
-
DAPI Staining: Cells are fixed and stained with 4',6-diamidino-2-phenylindole (DAPI). The nuclei of apoptotic cells appear condensed or fragmented when viewed under a fluorescence microscope. The percentage of apoptotic nuclei is quantified.
-
In Vitro Kinase Inhibition Assay (for JNK3 and GSK3β)
This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., JNK3 or GSK3β).
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (e.g., J30-8 or (E)-2f) at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
3. Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The family of substituted indolin-2-ones represents a versatile scaffold for the development of potent neuroprotective agents. The compounds highlighted in this guide demonstrate efficacy through distinct but critical neuroprotective pathways, including the inhibition of c-Raf, JNK3, and GSK3β. While the early lead, GW5074, showed promise, its associated toxicity has driven the development of safer and more potent analogs. Compounds such as 7, 37, 39, and 45 have demonstrated significant neuroprotection with reduced toxicity. Furthermore, the high selectivity of J30-8 for JNK3 and the dual-action of (E)-2f on GSK3β and tau aggregation underscore the potential for developing targeted and multi-targeted therapies for complex neurodegenerative diseases. Further preclinical evaluation of these promising candidates is warranted to translate these findings into effective clinical treatments.
References
comparing the synthetic routes to 5-nitroindolin-2-one derivatives for efficiency
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 5-Nitroindolin-2-one and its derivatives are important scaffolds in medicinal chemistry, serving as building blocks for a variety of pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to 5-nitroindolin-2-one, focusing on efficiency, yield, and reaction conditions to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Strategies
The synthesis of 5-nitroindolin-2-one can be broadly approached through three main strategies: direct nitration of the pre-formed indolin-2-one core, construction of the indolin-2-one ring from a pre-nitrated aromatic precursor, and a multi-step approach involving a Fischer indole synthesis followed by reduction. Each route presents a unique set of advantages and disadvantages in terms of operational simplicity, reagent availability, and overall efficiency.
| Route | Starting Material(s) | Key Steps | Yield (%) | Reaction Time | Temperature (°C) | Key Reagents | Advantages | Disadvantages |
| A | Indolin-2-one (2-Oxindole) | Direct Nitration | ~60-70% | 2-4 hours | 0 - 10 | Conc. HNO₃, Conc. H₂SO₄ | Shortest route, readily available starting material. | Potential for isomeric impurities (7-nitro), requires careful temperature control. |
| B | 4-Chloronitrobenzene | 1. Malonic ester synthesis2. Reduction of nitro group3. Cyclization | ~40-50% (overall) | Multi-day | Varies (up to 100°C) | Diethyl malonate, Pd/C, H₂, Acid/Base | Good regioselectivity. | Multi-step, longer overall reaction time, use of palladium catalyst. |
| C | p-Nitrophenylhydrazine, Ethyl pyruvate | 1. Fischer indole synthesis2. Esterification3. Reduction | ~35-45% (overall) | Multi-day | Varies (up to 115°C) | Polyphosphoric acid, SnCl₂/HCl | Established methodology for indole synthesis. | Indirect route to indolin-2-one, requires a final reduction step which can be challenging. |
Experimental Protocols
Route A: Direct Nitration of Indolin-2-one
This method is the most direct approach to 5-nitroindolin-2-one, relying on the electrophilic nitration of the indolin-2-one aromatic ring. Careful control of the reaction temperature is crucial to favor the formation of the 5-nitro isomer and minimize the production of the 7-nitro and dinitro byproducts.
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indolin-2-one (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the solution, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, stir the reaction mixture at 5-10°C for 2-4 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-nitroindolin-2-one.
Route B: Synthesis from 4-Nitrophenylacetic Acid (via 4-chloronitrobenzene)
This route builds the indolin-2-one ring from a starting material that already contains the nitro group at the desired position, thus ensuring regioselectivity.
Procedure:
-
Synthesis of Diethyl (4-nitrophenyl)malonate: React 4-chloronitrobenzene with diethyl malonate in the presence of a base such as sodium ethoxide.
-
Synthesis of 4-Nitrophenylacetic Acid: Hydrolyze and decarboxylate the resulting diethyl (4-nitrophenyl)malonate using aqueous acid or base.
-
Synthesis of 2-Amino-5-nitrophenylacetic Acid: Reduce the nitro group of a derivative of 4-nitrophenylacetic acid (e.g., the corresponding ester) to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
-
Cyclization to 5-Nitroindolin-2-one: Cyclize the resulting 2-amino-5-nitrophenylacetic acid or its ester by heating in the presence of an acid or base catalyst to form the lactam ring of 5-nitroindolin-2-one.
Route C: Fischer Indole Synthesis and Subsequent Reduction
This approach first constructs a 5-nitroindole derivative, which is then reduced to the target 5-nitroindolin-2-one.
Procedure:
-
Synthesis of Ethyl 5-nitroindole-2-carboxylate: React p-nitrophenylhydrazine with ethyl pyruvate in the presence of a catalyst such as polyphosphoric acid.[1] The reaction typically involves heating the mixture.[1]
-
Reduction to 5-Nitroindolin-2-one: The resulting ethyl 5-nitroindole-2-carboxylate can be reduced to 5-nitroindolin-2-one. This reduction can be challenging as it requires the selective reduction of the indole double bond without affecting the nitro group or the ester, followed by hydrolysis and decarboxylation, or a direct reduction of the indole and ester moieties. A common method for the reduction of the indole double bond is the use of tin(II) chloride in hydrochloric acid.
Synthetic Pathway Visualizations
Conclusion
The choice of synthetic route for 5-nitroindolin-2-one derivatives depends largely on the specific requirements of the project, including scale, purity requirements, and available resources.
-
Route A (Direct Nitration) is the most atom-economical and straightforward method, making it suitable for rapid, small-scale synthesis. However, careful optimization is necessary to control regioselectivity and ensure product purity.
-
Route B (From Pre-nitrated Precursor) offers excellent control over the position of the nitro group, yielding a cleaner product. This multi-step process is more time-consuming but may be preferable for larger-scale synthesis where high purity is critical.
-
Route C (Fischer Indole Synthesis) is a viable but less direct approach. The additional reduction step adds complexity and may impact the overall yield. This route might be considered if specific indole-based intermediates are also of interest.
For most laboratory-scale applications requiring 5-nitroindolin-2-one, the direct nitration of indolin-2-one (Route A) often provides the best balance of efficiency and simplicity, provided that the reaction conditions are meticulously controlled. For larger-scale production or when isomeric purity is the highest priority, building the ring from a pre-nitrated precursor (Route B) is the more robust strategy.
References
A Comparative Benchmarking Study: Cytotoxicity of 5-Nitroindolin-2-one Analogs Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer therapeutics with improved efficacy and reduced side effects is a cornerstone of oncological research. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. The introduction of a nitro group at the 5-position can significantly modulate the biological activity of this scaffold, making 5-nitroindolin-2-one derivatives a subject of interest for anticancer drug discovery. This guide provides a comparative analysis of the cytotoxic potential of 5-nitroindolin-2-one analogs against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Disclaimer: Extensive literature searches did not yield specific cytotoxic data for 3,3-Dimethyl-5-nitroindolin-2-one. Therefore, this guide utilizes available data for structurally related 5-nitroindole derivatives to provide a representative comparison and a framework for evaluating the potential of this class of compounds. The presented data for these analogs should be interpreted as indicative of the potential of the broader 5-nitroindolin-2-one class, rather than a direct measure of the specific activity of this compound.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cancer cells in vitro. The following tables summarize the available IC50 values for representative 5-nitroindole derivatives and the standard anticancer drugs against the HeLa human cervical cancer cell line.
Table 1: IC50 Values of 5-Nitroindole Derivatives against HeLa Cells
| Compound | IC50 (µM) | Assay Method | Citation |
| 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | 5.08 ± 0.91 | Alamar Blue | [1] |
| A related 5-nitroindole derivative | 5.89 ± 0.73 | Alamar Blue | [1] |
Table 2: IC50 Values of Standard Anticancer Drugs against HeLa Cells
| Drug | IC50 (µM) | Assay Method | Citation |
| Doxorubicin | 0.2 - 2.664 | MTT / XTT | [2][3] |
| Cisplatin | 7.33 (nM) - 25.5 | Various | [4][5] |
| Paclitaxel | 0.005 - 0.112 (µg/ml) | MTT | [6][7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, including the specific assay used, incubation time, and cell passage number.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment of cytotoxicity. The following are detailed methodologies for two commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[9] Incubate the cells for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9][10]
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 25 µL of cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12]
-
Washing: Wash the plates four times by submerging them in slow-running tap water.[12] Remove excess water by gently tapping the plate on a paper towel and allow it to air-dry.[12]
-
SRB Staining: Add 50 µL of 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.[12]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[12]
-
Solubilization of Bound Dye: Allow the plate to air-dry and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[13]
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate a typical experimental workflow for cytotoxicity screening and the signaling pathways of the comparator anticancer drugs.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Signaling Pathways of Known Anticancer Drugs
The following diagrams illustrate the primary mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel.
Caption: Doxorubicin's dual mechanism of inducing apoptosis.
Caption: Cisplatin's pathway to inducing apoptosis via DNA damage.
Caption: Paclitaxel's mechanism of inducing apoptosis via mitotic arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-5-nitroindolin-2-one: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3,3-Dimethyl-5-nitroindolin-2-one based on general principles of laboratory safety and information available for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 100511-00-0) was not available at the time of writing. Therefore, it is imperative to treat this chemical as hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in accordance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to establish a safe working environment. Based on data for similar nitro-containing heterocyclic compounds, this substance should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
General Handling:
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
Avoid release into the environment.
II. Logistical and Operational Disposal Plan
The proper disposal of this compound is a critical step in the laboratory workflow. The following step-by-step guide outlines the process from the point of generation to final disposal.
Step 1: Waste Minimization The most effective way to manage chemical waste is to minimize its generation.
-
Calculate the required amount of this compound for your experiment accurately to avoid excess.
-
Do not prepare stock solutions in larger quantities than needed.
Step 2: Waste Segregation Proper segregation is essential to prevent dangerous chemical reactions.
-
Solid Waste: Collect un-dissolved this compound waste in a designated, separate container.
-
Liquid Waste: If dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated vs. non-halogenated).
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or amines, as these may be incompatible with nitro compounds.[1]
Step 3: Container Selection and Labeling Proper containment and labeling are mandated by regulations and are crucial for safety.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container can be used if it is in good condition.[2]
-
Labeling: As soon as the first particle of waste is placed in the container, it must be labeled.[1] The label must include:
-
The full chemical name: "This compound ".
-
The CAS Number: "100511-00-0 ".
-
The hazards associated with the chemical (e.g., "Irritant," "Toxic"). While specific data is unavailable, related nitroindoles are classified as irritants and may have other toxic effects.
-
The accumulation start date.[1]
-
The name and contact information of the principal investigator and the laboratory location.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near the point of generation.
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should include secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills.
-
Keep the waste container closed at all times except when adding waste.[1][2]
Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through certified channels.
-
Once the waste container is full or the accumulation time limit set by your institution is reached, contact your institution's EHS department to arrange for pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Follow all institutional procedures for waste manifest and pickup.
III. Quantitative Data Summary
As no specific Safety Data Sheet with quantitative exposure limits or physical hazard data was found for this compound, the following table provides a general framework for the type of information that should be sought from a complete SDS and used to inform disposal procedures.
| Parameter | Value | Source/Note |
| CAS Number | 100511-00-0 | Confirmed from supplier websites. |
| GHS Hazard Classifications | Not officially classified. Treat as hazardous. | Based on data for analogous nitro-aromatic compounds which are often classified as irritants, and may have acute or chronic toxicity.[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | General incompatibility for nitro compounds.[1] |
| Disposal Method | Incineration or other approved chemical disposal method. | Must be handled by a licensed professional waste disposal service. Consult with your EHS department. |
IV. Experimental Protocols
The primary "experiment" in this context is the safe disposal of the chemical. The step-by-step guide in Section II serves as the experimental protocol for this process. Adherence to this protocol is critical for ensuring safety and regulatory compliance.
V. Visual Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,3-Dimethyl-5-nitroindolin-2-one
Essential Safety and Handling Guide for 3,3-Dimethyl-5-nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 100511-00-0). Adherence to these procedures is paramount to ensure personal safety and regulatory compliance in the laboratory.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical compound that poses significant health risks. It is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Oral Toxicity | H302: Harmful if swallowed | Standard laboratory PPE. Do not eat, drink, or smoke in the handling area. |
| Dermal Toxicity | H311: Toxic in contact with skin | Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect before use and change immediately if contaminated. Lab Coat: A fully buttoned, knee-length lab coat is required. Footwear: Closed-toe shoes must be worn. |
| Eye Irritation | H319: Causes serious eye irritation | Eye Protection: Chemical safety goggles are mandatory. Face Protection: For operations with a risk of splashing or dust generation, a face shield should be worn in addition to goggles. |
| Aquatic Toxicity | H400: Very toxic to aquatic life | Avoid release to the environment. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Melting Point/Range | 51 - 54 °C (124 - 129 °F) |
| Boiling Point/Boiling Range | 253 - 254 °C (487 - 489 °F) |
| Partition Coefficient: n-octanol/water | log Pow: 2.14 |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps for safe handling in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, and waste containers) within the fume hood to avoid unnecessary movement of the compound.
Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are inspected for any defects before use.
Handling the Compound
-
Weighing: To minimize the generation of airborne dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[1][2] Use anti-static weigh boats if the powder is prone to static dispersal.[1]
-
Transfer: Use a spatula to transfer the solid. Avoid pouring the powder directly from the bottle to prevent dust generation.[2]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and non-disposable equipment with an appropriate solvent.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes.[4] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Call an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Minor Spill | Alert people in the immediate area. Wearing appropriate PPE, confine the spill and absorb it with an inert material (e.g., vermiculite, dry sand).[5] Collect the residue in a sealed container for disposal as hazardous waste. |
| Major Spill | Evacuate the laboratory immediately and alert others.[5][6] If the spill is flammable, turn off all ignition sources.[5] Contact your institution's emergency response team. |
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container designated for toxic solid waste.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for toxic organic liquid waste. Do not pour down the drain.[7]
-
-
Container Management:
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste pickup and disposal.[9]
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 6. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
